molecular formula C15H26O2 B153619 Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid CAS No. 84976-67-0

Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid

Cat. No.: B153619
CAS No.: 84976-67-0
M. Wt: 238.37 g/mol
InChI Key: OQIHEFMTIUJJET-UHFFFAOYSA-N
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Description

Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a useful research compound. Its molecular formula is C15H26O2 and its molecular weight is 238.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-ethylcyclohexyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h11-14H,2-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIHEFMTIUJJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470735
Record name Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84976-67-0
Record name Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a key synthesis pathway for trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a valuable intermediate in the development of liquid crystals and pharmaceuticals.[1] This document outlines the experimental protocol, presents quantitative data from various reaction conditions, and visualizes the synthesis pathway and workflow.

Core Synthesis Pathway: Catalytic Hydrogenation

The primary route for the synthesis of 4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid involves the catalytic hydrogenation of 4'-ethyl-biphenyl-4-carboxylic acid. This reaction reduces the aromatic rings of the biphenyl starting material to form the desired bicyclohexyl structure. A key challenge in this synthesis is controlling the stereochemistry to preferentially obtain the trans isomer, which is often the desired configuration for specific applications.[2]

A patented method describes the use of a palladium catalyst to achieve this transformation. The process is carried out under hydrogen pressure, and the ratio of cis to trans isomers can be influenced by reaction conditions such as temperature and time.[2]

Quantitative Data Summary

The following table summarizes the quantitative data obtained from various experimental conditions for the hydrogenation of 4'-ethyl-biphenyl-4-carboxylic acid. The data highlights the influence of reaction temperature and duration on the product yield and the resulting ratio of cis and trans isomers.

ExperimentStarting MaterialCatalystSolventTemperature (°C)Time (h)Hydrogen PressureYield (%)cis/trans Ratio (A-ring)
14'-ethyl-biphenyl-4-carboxylic acid10% Pd/CAcetic Acid85 (5h) then 125 (16h)21Not Specified>9920/80
24'-ethyl-biphenyl-4-carboxylic acid10% Pd/CAcetic Acid12516Not Specified>9918/82
34'-ethyl-biphenyl-4-carboxylic acid10% Pd/CAcetic Acid16016Not Specified9073/27

Data extracted from patent CN101550077B. The 'A-ring' refers to the cyclohexane ring to which the carboxylic acid group is not attached.[2]

Experimental Protocol

This section provides a detailed methodology for the synthesis of 4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid based on the procedures outlined in the reference patent.[2]

Materials:

  • 4'-ethyl-biphenyl-4-carboxylic acid

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Acetic Acid

  • Ethyl Acetate

  • Saturated Brine Solution

  • Water

  • High-pressure autoclave

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine 0.50 g (2.2 mmol) of 4'-ethyl-biphenyl-4-carboxylic acid and 2 ml of acetic acid.

  • Catalyst Addition: Add 100 mg of 10% palladium on carbon (50% wet) to the reaction mixture.

  • Hydrogenation:

    • Condition Set 1: Heat the sealed autoclave to 85°C and maintain for 5 hours. Subsequently, increase the temperature to 125°C and maintain for an additional 16 hours.

    • Condition Set 2: Heat the sealed autoclave to 125°C and maintain for 16 hours.

    • Condition Set 3: Heat the sealed autoclave to 160°C and maintain for 16 hours.

  • Cooling and Catalyst Removal: After the reaction is complete, cool the autoclave to room temperature. Filter the reaction mixture to remove the palladium on carbon catalyst.

  • Work-up:

    • Add water to the filtrate.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the organic layer with a saturated brine solution.

  • Isolation: Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude 4'-ethyl-bicyclohexyl-4-carboxylic acid.

  • Analysis: Analyze the product by gas chromatography to determine the cis/trans isomer ratio.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway Synthesis of this compound start 4'-ethyl-biphenyl-4-carboxylic acid product This compound start->product H2, 10% Pd/C Acetic Acid

Caption: Catalytic hydrogenation of 4'-ethyl-biphenyl-4-carboxylic acid.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Synthesis cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Charge Autoclave: - 4'-ethyl-biphenyl-4-carboxylic acid - Acetic Acid - 10% Pd/C B Seal and Pressurize with H2 A->B C Heat to Reaction Temperature (85-160°C) B->C D Maintain Temperature and Stir for Specified Time (16-21h) C->D E Cool to Room Temperature D->E F Filter to Remove Catalyst E->F G Add Water and Extract with Ethyl Acetate F->G H Wash Organic Layer with Saturated Brine G->H I Concentrate Under Reduced Pressure H->I J Analyze Product by Gas Chromatography I->J

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a notable liquid crystal intermediate, possesses a unique molecular architecture that imparts desirable properties for applications in materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and explores its potential, though not yet established, relevance in pharmaceutical research and drug development. The information is presented to cater to researchers, scientists, and professionals in drug development, with a focus on structured data, detailed methodologies, and visual representations of key processes.

Chemical and Physical Properties

This compound is a solid, white to off-white crystalline compound. Its rigid bicyclohexyl core, combined with the polar carboxylic acid group, is a key determinant of its liquid crystalline behavior.[1] The ethyl group on one of the cyclohexane rings contributes to the molecule's overall shape and influences its mesophase properties.

Table 1: General and Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₂₆O₂[1]
Molecular Weight 238.37 g/mol [1]
CAS Number 84976-67-0[1]
Appearance White to off-white crystalline powder-
Boiling Point (Predicted) 355.8 ± 10.0 °C-
Density (Predicted) 1.008 ± 0.06 g/cm³-
pKa (Predicted) 4.90 ± 0.10-
Solubility Soluble in methanol-

Synthesis and Purification

The synthesis of this compound typically involves the catalytic hydrogenation of the corresponding biphenyl precursor, 4'-ethylbiphenyl-4-carboxylic acid. This method is effective in saturating the aromatic rings to yield the desired bicyclohexyl structure. The trans isomer is the thermodynamically more stable product and can be favored through the selection of appropriate reaction conditions and catalysts.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a general method for the synthesis of this compound based on patent literature for similar compounds.[2]

Materials:

  • 4'-ethylbiphenyl-4-carboxylic acid

  • Ruthenium on carbon (Ru/C) catalyst (5%)

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a high-pressure autoclave, dissolve 4'-ethylbiphenyl-4-carboxylic acid in an aqueous solution of sodium hydroxide.

  • Add the 5% Ru/C catalyst to the solution. The catalyst loading is typically 1-5% by weight relative to the starting material.

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Heat the reaction mixture to a temperature between 100-150°C with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for 12-24 hours, monitoring hydrogen uptake to determine reaction completion.

  • After cooling to room temperature, carefully vent the hydrogen gas and purge the autoclave with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Acidify the filtrate with hydrochloric acid to a pH of 1-2 to precipitate the crude product.

  • Collect the solid product by filtration and wash with deionized water.

  • Dry the crude product under vacuum.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Purification by Recrystallization

Purification of the crude product is essential to obtain the high-purity material required for liquid crystal applications. Recrystallization is a common and effective method.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, isopropanol, or a mixture such as n-heptane/ethanol[3])

Procedure:

  • Dissolve the crude product in a minimal amount of the chosen hot solvent.

  • If necessary, hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • For improved yield, further cool the solution in an ice bath.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum to remove any residual solvent. The purity can be assessed by measuring the melting point and using analytical techniques like HPLC.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals in the aliphatic region (0.8-2.5 ppm) corresponding to the ethyl and cyclohexyl protons. A downfield signal for the carboxylic acid proton (>10 ppm), which is typically broad and exchanges with D₂O.
¹³C NMR Multiple signals in the aliphatic region (10-50 ppm) for the ethyl and cyclohexyl carbons. A signal for the carboxylic acid carbonyl carbon around 170-180 ppm.
FT-IR A broad O-H stretching band from approximately 2500-3300 cm⁻¹. A sharp C=O stretching band around 1700 cm⁻¹. C-H stretching bands just below 3000 cm⁻¹.
Mass Spec. A molecular ion peak [M]⁺ corresponding to the molecular weight (238.37 g/mol ). Fragmentation patterns corresponding to the loss of the carboxylic acid group and cleavage of the bicyclohexyl ring system.

Applications in Materials Science

The primary application of this compound is as an intermediate in the synthesis of liquid crystal materials.[1] Its rigid core structure and terminal functional groups allow for the creation of molecules with specific mesogenic properties, which are crucial for the manufacturing of liquid crystal displays (LCDs). The thermal stability and optical anisotropy of the resulting liquid crystal molecules are enhanced by the bicyclohexyl moiety.[1]

Potential in Drug Development

While there is no direct evidence of this compound being used in drug development, its structural motifs are of interest to medicinal chemists.

Bicyclohexyl Scaffolds in Medicinal Chemistry

The bicyclohexyl core provides a rigid and well-defined three-dimensional structure. Such rigid scaffolds can be advantageous in drug design as they can lead to more specific interactions with biological targets like enzymes and receptors. The lipophilicity imparted by the bicyclohexyl and ethyl groups can also be a key parameter in modulating the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate.

Carboxylic Acid Functionality in Drug Design

The carboxylic acid group is a common functional group in many approved drugs. It can participate in hydrogen bonding and ionic interactions with biological targets. Furthermore, it can be modified into various esters or amides to create prodrugs with improved pharmacokinetic profiles. The carboxylic acid moiety in this compound offers a handle for chemical modification to generate a library of derivatives for biological screening.

Liquid Crystals in Drug Delivery

The field of liquid crystals is being explored for novel drug delivery systems. The unique self-assembling properties of certain liquid crystalline materials can be harnessed to encapsulate and control the release of therapeutic agents. Although this compound itself is an intermediate, the understanding of its properties contributes to the broader knowledge of liquid crystal chemistry that could be applied to the design of advanced drug delivery vehicles.

DrugDevelopmentPotential Molecule This compound Scaffold Rigid Bicyclohexyl Scaffold Molecule->Scaffold FunctionalGroup Reactive Carboxylic Acid Group Molecule->FunctionalGroup DrugDesign Drug Design & Discovery Scaffold->DrugDesign Derivatization Chemical Derivatization FunctionalGroup->Derivatization Screening Biological Screening Derivatization->Screening LeadCompound Potential Lead Compounds Screening->LeadCompound

Caption: Potential workflow for exploring the pharmaceutical applications of the core molecule.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is classified as causing skin and serious eye irritation.

Table 3: GHS Hazard Information

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P264: Wash skin thoroughly after handling.
H319: Causes serious eye irritation.P280: Wear protective gloves/eye protection/face protection.
P302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332+P313: If skin irritation occurs: Get medical advice/attention.
P337+P313: If eye irritation persists: Get medical advice/attention.

Conclusion

This compound is a well-defined chemical entity with established importance in the field of liquid crystal technology. Its synthesis and purification are achievable through standard organic chemistry techniques. While its direct biological activity has not been reported, its structural features, including a rigid bicyclohexyl scaffold and a modifiable carboxylic acid group, present intriguing possibilities for its use as a building block in drug discovery programs. Further research into the synthesis of novel derivatives and their subsequent biological evaluation could unveil new avenues for the application of this compound in the pharmaceutical sciences.

References

An In-Depth Technical Guide to Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a key intermediate in the manufacturing of liquid crystal materials.

Core Molecular Structure and Properties

This compound is an organic compound characterized by a bicyclohexyl core structure. This rigid core, combined with the polar carboxylic acid group, imparts the molecule with the necessary properties for its application in liquid crystal displays.[1] The trans configuration of the cyclohexyl rings is a critical feature for achieving the desired liquid crystalline phases.

Chemical Identifier Summary
IdentifierValue
CAS Number 84976-67-0[1][2][3][4]
Molecular Formula C15H26O2[1][2][3][4]
Molecular Weight 238.37 g/mol [1][2][3][4]
IUPAC Name This compound
Synonyms trans, trans-4'-Ethylbicyclohexyl-4-carboxylic Acid[4], trans-4-(trans-4-Ethylcyclohexyl)cyclohexanecarboxylic Acid[4]
SMILES C[C@@H]1CC--INVALID-LINK--=O)CC2">C@@HCC1
InChI Key OQIHEFMTIUJJET-UHFFFAOYSA-N[2]
Physicochemical Data
PropertyPredicted Value
Boiling Point 355.8 ± 10.0 °C[5]
Density 1.008 ± 0.06 g/cm³[5]
pKa 4.90 ± 0.10[5]
LogP 4.89[2]

Experimental Protocols

Synthesis of this compound

A key step in the synthesis of this compound involves the hydrogenation of a biphenyl precursor. The following protocol is based on the methodology described in patent CN101550077B.

Reaction: Hydrogenation of 4'-ethyl-biphenyl-4-carboxylic acid.

Reagents:

  • 4'-ethyl-biphenyl-4-carboxylic acid

  • Palladium catalyst (e.g., Palladium on carbon)

  • Solvent (e.g., ethyl acetate)

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, dissolve 4'-ethyl-biphenyl-4-carboxylic acid in a suitable solvent such as ethyl acetate.

  • Add a catalytic amount of a palladium-based catalyst.

  • Seal the reactor and purge with nitrogen gas to remove air.

  • Pressurize the reactor with hydrogen gas to a pressure of up to 2 MPa.

  • Heat the reaction mixture to a temperature between 85°C and 125°C.

  • Maintain the reaction under stirring for several hours until the reaction is complete. The progress can be monitored by techniques such as thin-layer chromatography or gas chromatography.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Remove the catalyst by filtration.

  • The filtrate, containing the product, is then concentrated under reduced pressure.

  • The crude product can be purified by recrystallization to yield this compound. The ratio of cis to trans isomers can be determined by gas chromatography.

Representative Esterification Protocol

As a carboxylic acid, this compound readily undergoes esterification to form liquid crystal molecules. The following is a general procedure for the esterification of a carboxylic acid.

Reaction: Esterification with a phenol derivative.

Reagents:

  • This compound

  • A substituted phenol (e.g., 4-cyanophenol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (anhydrous)

Procedure:

  • Dissolve this compound and the substituted phenol in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC in dichloromethane to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, the precipitated dicyclohexylurea byproduct is removed by filtration.

  • The filtrate is washed successively with dilute acid (e.g., 0.5 M HCl), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester product.

  • The product can be further purified by column chromatography or recrystallization.

Logical Workflow and Applications

This compound serves as a crucial building block in the synthesis of more complex liquid crystal molecules. Its rigid, rod-like structure is a key determinant of the mesomorphic properties of the final liquid crystal material.

G cluster_synthesis Synthesis cluster_application Application Biphenyl Precursor Biphenyl Precursor Hydrogenation Hydrogenation Biphenyl Precursor->Hydrogenation Target Molecule This compound Hydrogenation->Target Molecule Esterification Esterification Target Molecule->Esterification Liquid Crystal Molecule Liquid Crystal Molecule Esterification->Liquid Crystal Molecule Liquid Crystal Display Liquid Crystal Display Liquid Crystal Molecule->Liquid Crystal Display

Caption: Synthesis and Application Workflow.

Safety Information

This compound is classified as causing skin and serious eye irritation.[5][6] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.[6] Work should be conducted in a well-ventilated area.[6]

References

Physical and chemical properties of "Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a key intermediate in the synthesis of liquid crystals. The document is intended for researchers, scientists, and professionals in the fields of materials science and drug development.

Chemical Identity and Physical Properties

This compound, with the CAS Number 84976-67-0, is a white crystalline solid.[1] Its fundamental identifiers and physical characteristics are summarized in the tables below. It is important to note that while some experimental data is available, certain physical properties are based on predicted values.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name trans-4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylic acid
CAS Number 84976-67-0
Molecular Formula C₁₅H₂₆O₂
Molecular Weight 238.37 g/mol
Synonyms trans,trans-4'-Ethylbicyclohexyl-4-carboxylic acid, 4'-(trans-ethyl)-trans-bicyclohexyl-4-carboxylic acid

Table 2: Physical and Chemical Properties

PropertyValueSource
Appearance White to almost white powder/crystal[1]
Melting Point Not available
Boiling Point 355.8 ± 10.0 °C (Predicted)[1]
Density 1.008 ± 0.06 g/cm³ (Predicted)[1]
pKa 4.90 ± 0.10 (Predicted)[1]
Solubility Soluble in Methanol[1]

Synthesis and Analysis

G Generalized Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Substituted Biphenyl Precursor reaction Hydrogenation (e.g., using a catalyst like Rh/C) start->reaction workup Reaction Work-up (e.g., extraction, washing) reaction->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization hplc HPLC Analysis recrystallization->hplc nmr NMR Spectroscopy (¹H and ¹³C) recrystallization->nmr ms Mass Spectrometry recrystallization->ms

A generalized workflow for the synthesis and analysis of the target compound.
Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis:

A reverse-phase HPLC method can be employed for the analysis of this compound.[2]

  • Column: C18 stationary phase.

  • Mobile Phase: A mixture of acetonitrile and water, with an acidic modifier such as phosphoric acid or formic acid.[2]

  • Detection: UV detection.

  • Note: For Mass Spectrometry (MS) compatible applications, formic acid is the preferred acidic modifier.[2]

Biological Activity and Potential Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. However, studies on other bicyclohexyl carboxylic acid derivatives have suggested potential anti-inflammatory and antiproliferative activities.[3][4]

Based on the activities of these related compounds, a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action if this compound were to exhibit anti-inflammatory properties. This is a generalized representation and has not been experimentally validated for this compound.

G Hypothetical Anti-inflammatory Signaling Pathway compound This compound (Hypothetical) target Inflammatory Target (e.g., COX-2, Cytokine Receptor) compound->target Inhibition pathway Downstream Signaling Cascade (e.g., NF-κB pathway) target->pathway response Inhibition of Pro-inflammatory Mediator Production (e.g., Prostaglandins, Cytokines) pathway->response outcome Anti-inflammatory Effect response->outcome

A hypothetical anti-inflammatory signaling pathway for the target compound.

Applications

The primary application of this compound is as a crucial intermediate in the synthesis of liquid crystal materials. Its rigid bicyclohexyl core structure contributes to the desirable properties of liquid crystals, such as thermal stability and optical anisotropy.

Conclusion

This compound is a well-defined chemical entity with established importance in the field of liquid crystal technology. While its fundamental properties are known, a significant portion of the available data is predictive. Further experimental validation of its physical and chemical characteristics is warranted. Moreover, the exploration of its potential biological activities, inspired by related structures, could open new avenues for its application in drug discovery and development. This technical guide serves as a foundational resource for researchers interested in this compound, highlighting both the current state of knowledge and the areas ripe for future investigation.

References

A Technical Guide to trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid: Synthesis, Analysis, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a dicyclohexyl derivative recognized for its utility as a liquid crystal intermediate. Its rigid bicyclohexyl core and terminal carboxylic acid group make it a valuable component in the synthesis of liquid crystal materials with desirable optical and thermal properties. Beyond materials science, its structural motifs are of interest to medicinal chemists as scaffolds in drug design, where the rigid core can provide a defined orientation for pharmacophoric groups, and the carboxylic acid handle allows for diverse chemical modifications. This technical guide provides an in-depth overview of the IUPAC nomenclature, physicochemical properties, synthesis, and analysis of this compound.

IUPAC Nomenclature

The formal IUPAC name for this compound is (trans,trans)-4'-Ethyl-[1,1'-bicyclohexyl]-4-carboxylic acid . Other commonly used synonyms include trans-4-(trans-4-ethylcyclohexyl)cyclohexanecarboxylic acid. The "(trans,trans)" designation specifies the stereochemical relationship of the substituents on both cyclohexane rings.

Physicochemical and Predicted Properties

Quantitative experimental data for this compound is not widely available in public literature. The following table summarizes predicted data and experimental values for closely related analogs.

PropertyValueSource
Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
Predicted Boiling Point 355.8 ± 10.0 °CChemicalBook
Predicted Density 1.008 ± 0.06 g/cm³ChemicalBook
Predicted pKa 4.90 ± 0.10ChemicalBook
Physical Form White to off-white powder or crystals
Solubility Soluble in methanolChemicalBook

Experimental Protocols

Synthesis of (trans,trans)-4'-Ethyl-[1,1'-bicyclohexyl]-4-carboxylic acid

The synthesis of 4'-substituted-[1,1'-bicyclohexyl]-4-carboxylic acids typically involves the hydrogenation of the corresponding biphenyl derivative. A key challenge in the synthesis is achieving a high percentage of the desired trans,trans isomer, as the cis isomers can be difficult to separate. The following is a representative protocol adapted from patent literature describing the synthesis of similar compounds.[1]

Reaction Scheme:

4'-Ethyl-4-biphenylcarboxylic acid → (trans,trans)-4'-Ethyl-[1,1'-bicyclohexyl]-4-carboxylic acid

Materials:

  • 4'-Ethyl-4-biphenylcarboxylic acid

  • Rhodium on carbon catalyst (e.g., 5% Rh/C)

  • Solvent (e.g., Tetrahydrofuran (THF), acetic acid)

  • Hydrogen gas

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • A solution of 4'-ethyl-4-biphenylcarboxylic acid is prepared in a suitable solvent such as a mixture of THF and acetic acid in a high-pressure reactor.

  • The rhodium on carbon catalyst is added to the solution. The catalyst loading is typically around 5-10% by weight relative to the starting material.

  • The reactor is sealed and purged with nitrogen gas before being pressurized with hydrogen gas. The reaction is typically carried out at an elevated temperature (e.g., 100-150°C) and pressure (e.g., 50-100 atm).

  • The reaction mixture is agitated for a period of 12-24 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully released.

  • The catalyst is removed by filtration through a pad of celite.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product, which is a mixture of cis and trans isomers, can be subjected to an isomerization step to increase the yield of the desired trans,trans isomer. This is often achieved by heating the mixture in a high-boiling solvent in the presence of a catalyst.

  • Purification of the final product is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water). A patent for the synthesis of 4'-ethyl-bicyclohexyl-4-carboxylic acid reported a cis/trans isomer ratio of 18/82 after hydrogenation at 125°C for 16 hours.[1]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for assessing the purity and isomeric ratio of this compound. A general reverse-phase HPLC method can be developed as follows:

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid). A typical gradient might start at 50:50 acetonitrile:water and increase to 95:5 acetonitrile:water over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The sample is dissolved in the mobile phase or a suitable organic solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.

This method should be capable of separating the cis and trans isomers of the title compound, allowing for the determination of the isomeric purity. Method validation should be performed to ensure accuracy, precision, linearity, and robustness.

Visualizations

Synthesis and Isomerization Workflow

The following diagram illustrates a typical workflow for the synthesis of (trans,trans)-4'-Ethyl-[1,1'-bicyclohexyl]-4-carboxylic acid, including the key isomerization step to enrich the desired trans,trans stereoisomer.

G Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Isomerization Start 4'-Ethyl-4-biphenylcarboxylic Acid Hydrogenation Catalytic Hydrogenation (Rh/C, H2, High T & P) Start->Hydrogenation Reaction Crude_Product Mixture of cis/trans Isomers Hydrogenation->Crude_Product Yields Isomerization Isomerization (Heat, Catalyst) Crude_Product->Isomerization Enrichment Recrystallization Recrystallization Isomerization->Recrystallization Purification Final_Product (trans,trans)-Isomer Recrystallization->Final_Product

Caption: Synthesis and purification workflow for the target molecule.

Conclusion

This compound is a key intermediate in the field of liquid crystals. While detailed experimental data on this specific compound is limited in open literature, this guide provides a comprehensive overview based on available information for the compound and its close analogs. The provided synthetic and analytical protocols offer a solid foundation for researchers and scientists working with this class of molecules. Further research into its biological activities could open new avenues for its application in drug discovery and development.

References

A Technical Guide to the Solubility of trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a key intermediate in the synthesis of liquid crystals and potentially other advanced materials. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document presents a compilation of expected solubility behavior based on its chemical structure, a representative (hypothetical) dataset, and a detailed experimental protocol for its determination.

Introduction to this compound

This compound is an organic compound characterized by a bicyclohexyl core, which provides a rigid and non-polar structure, and a polar carboxylic acid functional group. This amphiphilic nature dictates its solubility in various solvents. The large, non-polar bicyclohexyl moiety suggests poor solubility in aqueous solutions, while the carboxylic acid group allows for interactions with polar and protic solvents, and solubility in basic aqueous solutions through salt formation.[1][2][3] Carboxylic acids of this nature are generally soluble in a range of organic solvents, with solubility being influenced by the polarity of the solvent and its ability to form hydrogen bonds.[1][4][5]

Solubility Data

While specific experimental data for this compound is not extensively published, the following table presents a set of representative, hypothetical solubility data in common laboratory solvents at various temperatures. This data is intended to provide a general understanding of the compound's likely solubility profile and to serve as a reference for experimental design.

Table 1: Representative Solubility of this compound

SolventTemperature (°C)Hypothetical Solubility (mg/mL)
Polar Protic Solvents
Methanol2555
4095
Ethanol2540
4070
Isopropanol2525
4045
Water (pH 7)25< 0.1
Polar Aprotic Solvents
Acetone2560
40110
Acetonitrile2530
4055
Tetrahydrofuran (THF)2575
40130
Non-Polar Solvents
Toluene2515
4035
Hexane25< 1
402

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol details a standard laboratory procedure for determining the thermodynamic solubility of this compound using the shake-flask method, followed by quantitative analysis via High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][7][8]

Materials and Equipment
  • This compound (solid, >98% purity)

  • Selected solvents (HPLC grade)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Glass vials with screw caps

  • Syringe filters (0.45 µm)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water with a small amount of acid like phosphoric or formic acid)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.[8]

    • Add a known volume of each selected solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 40°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[6]

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant of each vial using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, e.g., methanol) at a known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • HPLC-UV Analysis:

    • Set up the HPLC-UV system with an appropriate column and mobile phase. The UV detector should be set to a wavelength where the compound has maximum absorbance.

    • Inject the prepared calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the filtered samples from the solubility experiments.

    • Record the peak areas for each sample.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in each of the filtered samples.

    • The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Add excess solid compound to vials B Add known volume of solvent A->B C Incubate and shake at constant temperature (24-48h) B->C D Settle undissolved solid C->D E Filter supernatant (0.45 µm) D->E F Analyze by HPLC-UV E->F I Determine sample concentration (Solubility) F->I G Prepare calibration standards H Generate calibration curve G->H H->I

Caption: Experimental workflow for solubility determination.

References

Spectroscopic Analysis of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a notable organic compound, recognized for its application as a liquid crystal intermediate.[1] The unique arrangement of its bicyclohexyl core, a flexible ethyl group, and a polar carboxylic acid function imparts the specific physicochemical properties essential for the synthesis of advanced liquid crystal materials. A thorough understanding of its molecular structure is paramount for its application in materials science and drug development. This technical guide provides a comprehensive overview of the expected spectral characteristics of this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectral data of similar bicyclohexyl and carboxylic acid-containing molecules.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
~2.2 - 2.4Multiplet1HCH-COOH
~1.0 - 2.0Multiplets20HCyclohexyl CH and CH₂
~1.2 - 1.4Quartet2H-CH₂-CH₃
~0.8 - 1.0Triplet3H-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~180 - 185-COOH
~40 - 50CH-COOH
~30 - 45Cyclohexyl CH
~25 - 35Cyclohexyl CH₂
~28-CH₂-CH₃
~11-CH₂-CH₃

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
2850-2960StrongC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic acid)
~1450MediumC-H bend (Aliphatic)
~1200-1300MediumC-O stretch (Carboxylic acid)
~900MediumO-H bend (Carboxylic acid dimer)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
238[M]⁺ (Molecular Ion)
221[M - OH]⁺
193[M - COOH]⁺
165Fragmentation of bicyclohexyl ring
83Cyclohexyl fragment
55Alkyl fragments

Experimental Protocols

The acquisition of high-quality spectral data is fundamental to accurate molecular characterization. The following are detailed methodologies for the key spectroscopic techniques discussed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Typical acquisition parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and the collection of 1024 or more scans to achieve adequate signal-to-noise.

    • Process the data with a line broadening of 1-2 Hz.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the clean ATR crystal before running the sample.

3. Mass Spectrometry (MS)

  • Sample Introduction: Utilize a direct insertion probe for a solid sample or dissolve the sample in a suitable volatile solvent for injection into a system with an appropriate ionization source.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.

  • Data Acquisition:

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500.

    • The instrument should be calibrated to ensure accurate mass assignments.

Workflow for Spectroscopic Analysis

The logical flow of acquiring and interpreting spectral data for chemical structure elucidation is a critical process for researchers. The following diagram illustrates this workflow.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of a Chemical Compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpret_NMR Interpret NMR Data (Chemical Shifts, Coupling, Integration) NMR->Interpret_NMR Interpret_IR Interpret IR Data (Functional Groups) IR->Interpret_IR Interpret_MS Interpret MS Data (Molecular Ion, Fragmentation) MS->Interpret_MS Combine_Data Combine & Correlate All Spectral Data Interpret_NMR->Combine_Data Interpret_IR->Combine_Data Interpret_MS->Combine_Data Structure_Elucidation Final Structure Elucidation Combine_Data->Structure_Elucidation

References

The Bicyclohexyl Carboxylic Acid Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating world of bicyclohexyl carboxylic acids, a class of compounds at the intersection of materials science and pharmacology. From their initial synthesis to their modern-day application as crucial scaffolds in drug discovery, this document provides a comprehensive overview of their history, synthesis, and biological significance.

Discovery and History: An Evolving Narrative

The precise moment of discovery for the first bicyclohexyl carboxylic acid is not definitively documented in readily available historical records. However, the emergence of this chemical scaffold is intrinsically linked to the development of catalytic hydrogenation techniques in the early 20th century. The ability to saturate aromatic rings opened up new avenues for chemists to explore novel alicyclic structures.

Early work on related compounds, such as the investigation of [bicyclohexyl]-1-carboxylic acid 2-piperidino-ethyl ester hydrochloride (dihexyverine) in 1955, indicates that derivatives of bicyclohexyl carboxylic acids were being explored for their pharmacological properties by the mid-20th century. This early research laid the groundwork for understanding the potential of the bicyclohexyl moiety in interacting with biological systems.

A significant milestone in the history of these compounds is the development of methods for the stereoselective synthesis of trans-isomers, which are particularly important for their application in liquid crystals. More recently, the focus has shifted towards their use in medicinal chemistry, where the bicyclohexyl group serves as a bioisosteric replacement for the phenyl ring, a strategy employed to improve the pharmacokinetic properties of drug candidates.

Synthetic Methodologies

The synthesis of bicyclohexyl carboxylic acids can be broadly categorized into two primary approaches: the hydrogenation of corresponding biphenyl carboxylic acids and the construction of the bicyclohexyl system through other synthetic routes.

Catalytic Hydrogenation of Biphenyl Carboxylic Acids

This is the most common and direct method for the synthesis of bicyclohexyl carboxylic acids. The reaction involves the reduction of the two aromatic rings of a biphenyl carboxylic acid derivative in the presence of a metal catalyst and a hydrogen source.

Experimental Protocol: Synthesis of Bicyclohexyl-4-carboxylic Acid [1]

  • Reactants: Biphenyl-4-carboxylic acid (9.9 g, 50 mmol), ethanol (500 ml), glacial acetic acid (150 ml), platinum oxide (1.0 g).

  • Procedure:

    • A solution of biphenyl-4-carboxylic acid in ethanol and glacial acetic acid is prepared.

    • Platinum oxide is added to the solution as a catalyst.

    • The mixture is hydrogenated overnight at 40 psi.

    • The solution is filtered to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to yield bicyclohexyl-4-carboxylic acid as a white solid.

  • Yield: 10.5 g.

  • Melting Point: 122°-125° C.

The choice of catalyst (e.g., platinum, palladium, rhodium) and reaction conditions (temperature, pressure, solvent) can significantly influence the stereoselectivity of the hydrogenation, leading to different ratios of cis and trans isomers. For instance, using a palladium catalyst under specific temperature and pressure conditions can preferentially yield the trans-isomer.

Experimental Protocol: Synthesis of 4'-ethyl-bicyclohexyl-4-carboxylic acid

  • Reactants: 4'-ethyl-biphenyl-4-carboxylic acid (0.50 g, 2.2 mmol), acetic acid (2 ml), 10% palladium on carbon (100 mg).

  • Procedure:

    • The reactants are placed in a 50 ml autoclave.

    • The system is purged with nitrogen and then with hydrogen.

    • The temperature is raised to 125°C, and the hydrogen pressure is adjusted to 0.4 MPa.

    • The reaction is carried out for 16 hours.

    • After cooling, the catalyst is removed by filtration.

    • Water is added to the reaction mixture, which is then extracted with ethyl acetate.

    • The organic layer is washed with saturated brine and concentrated under reduced pressure.

  • Yield: >99%.

  • Isomer Ratio (cis/trans): 18/82.

Other Synthetic Routes

While hydrogenation is prevalent, other methods have also been employed. For example, [1,1'-bicyclohexyl]-1-carboxylic acid can be synthesized from [1,1'-bicyclohexyl]-1-ol and formic acid in the presence of sulfuric acid.

Experimental Protocol: Synthesis of [1,1'-bicyclohexyl]-1-carboxylic acid

  • Reactants: [1,1'-bicyclohexyl]-1-ol, formic acid, sulfuric acid.

  • Procedure:

    • The reaction is carried out with sulfuric acid at a temperature of 5 - 10°C for 1 hour.

  • Yield: 85%.

This method provides an alternative pathway that avoids the use of high-pressure hydrogenation.

Physicochemical Properties

The physicochemical properties of bicyclohexyl carboxylic acids are influenced by the substitution pattern on the cyclohexyl rings and the stereochemistry of the ring junction. The presence of the bulky, lipophilic bicyclohexyl group generally leads to low aqueous solubility and a high octanol-water partition coefficient (logP).

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
[1,1'-Bicyclohexyl]-1-carboxylic acidC13H22O2210.311224.90 ± 0.10
Bicyclohexyl-4-carboxylic acidC13H22O2210.31122-125-
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acidC16H28O2252.392004.90 ± 0.10
4'-Ethyl-bicyclohexyl-4-carboxylic acidC15H26O2238.37--

Applications in Drug Discovery and Development

The bicyclohexyl carboxylic acid motif has gained significant attention in medicinal chemistry, primarily as a bioisosteric replacement for the phenyl group. This "scaffold hopping" strategy aims to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.

Bioisosterism: The Bicyclohexyl Advantage

Replacing a planar phenyl ring with a three-dimensional, saturated bicyclohexyl group can offer several advantages:

  • Improved Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidation by cytochrome P450 enzymes can lead to increased metabolic stability and a longer half-life of the drug.

  • Enhanced Solubility: While the bicyclohexyl group is lipophilic, the disruption of the planar aromatic system can sometimes lead to improved aqueous solubility by reducing crystal packing forces.

  • Novel Intellectual Property: The modification of a known pharmacophore with a bicyclohexyl group can lead to novel chemical entities with distinct patentability.

  • Fine-tuning of Conformation: The rigid and well-defined stereochemistry of the bicyclohexyl scaffold can help in optimizing the binding of a ligand to its target receptor.

Bioisosteric_Replacement

Caption: Bioisosteric replacement of a phenyl ring with a bicyclohexyl group.

Dihexyverine: A Case Study

Dihexyverine, an ester derivative of [bicyclohexyl]-1-carboxylic acid, serves as a classic example of a pharmacologically active compound from this class. It functions as an antimuscarinic agent, antagonizing the action of acetylcholine at muscarinic receptors.

Mechanism of Action: Muscarinic Receptor Antagonism

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine. There are five subtypes (M1-M5), which are involved in various physiological processes. Dihexyverine acts as a competitive antagonist at these receptors, blocking the downstream signaling cascades.

Muscarinic_Signaling

Caption: Simplified signaling pathway of M1/M3/M5 muscarinic receptors and the antagonistic action of Dihexyverine.

Experimental Workflows in Drug Discovery

The evaluation of bicyclohexyl carboxylic acid derivatives in a drug discovery setting involves a series of well-defined experimental workflows. A crucial step is to determine the binding affinity of these compounds to their target receptors.

Binding_Assay_Workflow

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Outlook

Bicyclohexyl carboxylic acids have transitioned from being curiosities of synthetic chemistry to valuable building blocks in modern drug discovery. Their unique three-dimensional structure and favorable physicochemical properties make them an attractive alternative to traditional aromatic scaffolds. The continued exploration of novel synthetic routes to access diverse derivatives, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the development of new and improved therapeutic agents. As the drive to escape "flatland" in medicinal chemistry continues, the bicyclohexyl carboxylic acid core is poised to play an increasingly important role in the design of the next generation of drugs.

References

Methodological & Application

Application Notes and Protocols for the Esterification of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a key intermediate in the synthesis of various functional materials, including liquid crystals and pharmaceutical compounds. Its rigid bicyclohexyl core imparts desirable properties such as thermal stability and specific molecular alignments. The esterification of the carboxylic acid group is a crucial step to introduce further diversity and modulate the physicochemical properties of the final products. However, the sterically hindered nature of this tertiary carboxylic acid presents challenges for standard esterification procedures.

This document provides detailed application notes and protocols for three common esterification methods suitable for this substrate: the Steglich esterification, the Fischer-Speier esterification, and the Mitsunobu reaction. The choice of method will depend on the specific alcohol to be coupled, the desired reaction conditions (mild vs. harsh), and the scale of the synthesis.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the esterification of sterically hindered carboxylic acids, including analogs of this compound, using the methods described below.

Esterification MethodAlcoholCatalyst/ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Steglich Esterification Primary/Secondary AlcoholDCC, DMAPDichloromethane0 to Room Temp3 - 24>80[1][2]
Steglich Esterification tert-ButanolDCC, DMAPDichloromethane0 to Room Temp3High[2]
Fischer-Speier Esterification MethanolConc. Sulfuric AcidToluene/MethanolReflux3~100[3]
Mitsunobu Reaction Primary/Secondary AlcoholDEAD, PPh₃THF0 to Room Temp6 - 8Variable[4][5]

DCC: N,N'-Dicyclohexylcarbodiimide; DMAP: 4-Dimethylaminopyridine; DEAD: Diethyl azodicarboxylate; PPh₃: Triphenylphosphine; THF: Tetrahydrofuran.

Experimental Protocols

Protocol 1: Steglich Esterification

The Steglich esterification is a mild and highly efficient method for the formation of esters from carboxylic acids and alcohols, particularly for sterically hindered substrates.[1] It utilizes a carbodiimide (such as DCC) for activation and a catalytic amount of DMAP.[2]

Materials:

  • This compound

  • Alcohol (e.g., primary or secondary alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Slowly add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 3-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the precipitated dicyclohexylurea (DCU) byproduct will be visible as a white solid.

  • Filter the reaction mixture to remove the DCU.

  • Wash the filtrate sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure ester.

Protocol 2: Fischer-Speier Esterification

Fischer-Speier esterification is a classic acid-catalyzed method.[6] To drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed azeotropically.[7] This protocol is adapted from the synthesis of a similar liquid crystal ester.[3]

Materials:

  • This compound

  • Methanol (or other simple alcohol)

  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), toluene, and a large excess of methanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 3 hours.

  • After cooling to room temperature, remove the excess methanol via rotary evaporation.

  • Dilute the remaining solution with toluene and wash twice with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • The product can be further purified by distillation or recrystallization if necessary. A yield of approximately 100% can be expected for the crude product.[3]

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters under mild, neutral conditions with inversion of stereochemistry at the alcohol center.[5] It uses a phosphine (typically triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD).[4]

Materials:

  • This compound

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Syringe for dropwise addition

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for 6-8 hours or until completion as monitored by TLC.

  • Upon completion, the triphenylphosphine oxide byproduct may precipitate.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the reduced hydrazine byproduct.

Visualizations

Steglich Esterification Workflow

Steglich_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid and Alcohol in CH2Cl2 B Add DMAP (catalyst) A->B C Cool to 0 °C B->C D Add DCC C->D E Stir at 0 °C, then RT D->E F Filter to remove DCU E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Purify (Chromatography/ Recrystallization) H->I J J I->J Pure Ester Fischer_Esterification_Logic Start Carboxylic Acid + Alcohol Condition1 Acid Catalyst (H₂SO₄) Start->Condition1 Condition2 Heat (Reflux) Condition1->Condition2 Process Esterification Reaction (Equilibrium) Condition2->Process Products Ester + Water Process->Products LeChatelier Drive Equilibrium Process->LeChatelier Method1 Excess Alcohol LeChatelier->Method1 Method2 Remove Water LeChatelier->Method2 Method1->Process Method2->Process Mitsunobu_Reaction_Pathway cluster_activation Activation cluster_reaction Reaction Cascade cluster_byproducts Byproducts PPh3 PPh₃ Betaine Phosphonium Betaine PPh3->Betaine + DEAD DEAD DEAD Oxyphosphonium Oxyphosphonium Salt Betaine->Oxyphosphonium + Alcohol Hydrazine Reduced Hydrazine Betaine->Hydrazine + H₂O (from R-COOH) Carboxylic_Acid R-COOH Carboxylic_Acid->Oxyphosphonium Deprotonation Alcohol R'-OH Ester Ester (R-COOR') Oxyphosphonium->Ester SN2 Attack by R-COO⁻ TPPO Triphenylphosphine Oxide Oxyphosphonium->TPPO

References

Application Note: HPLC Analysis of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is suitable for purity assessment, stability studies, and quality control of this important liquid crystal intermediate.

Introduction

This compound is a key intermediate in the synthesis of liquid crystal materials. Its purity is critical for the performance of the final liquid crystal display products. This application note describes a robust and reliable reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound.

Experimental Protocol

A reversed-phase HPLC method was developed for the analysis of this compound.[1] The method utilizes a specialized reversed-phase column and an isocratic mobile phase for optimal separation.

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector.

Table 1: HPLC Instrumentation and Conditions

ParameterValue
HPLC System Standard LC system with UV-Vis Detector
Column Newcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (70:30:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 10 minutes

For Mass Spectrometry (MS) compatible applications, 0.1% formic acid can be used as a substitute for phosphoric acid in the mobile phase.[1]

Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Solution Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in the mobile phase to obtain a theoretical concentration of 50 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound. These values are representative and may vary based on the specific instrumentation and experimental conditions.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 2000> 5000
Repeatability (%RSD) ≤ 2.0%< 1.0%

Table 3: Method Validation Summary

ParameterResult
Retention Time (RT) Approximately 5.8 min
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Weighing Weighing Dissolving Dissolving in Mobile Phase Weighing->Dissolving Dilution Serial Dilution (Standards) Dissolving->Dilution Filtration Filtration (0.45 µm) Dissolving->Filtration Injection Injection (10 µL) Filtration->Injection Separation Chromatographic Separation (Newcrom R1 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: HPLC analysis workflow from sample preparation to data reporting.

Signaling_Pathway Analyte Target Analyte (this compound) StationaryPhase Stationary Phase (Newcrom R1 - Reversed Phase) Analyte->StationaryPhase Interaction Elution Elution StationaryPhase->Elution MobilePhase Mobile Phase (Acetonitrile/Water/Phosphoric Acid) MobilePhase->StationaryPhase Competition Detector UV Detector (Signal Generation) Elution->Detector

Caption: Logical relationship of components in the chromatographic separation.

References

Application of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic Acid in Nematic Liquid Crystals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a key intermediate in the synthesis of advanced nematic liquid crystal materials.[1] Its rigid bicyclohexyl core structure imparts desirable properties to liquid crystal mixtures, including high thermal stability and enhanced optical anisotropy.[1] These characteristics are crucial for the development of high-performance liquid crystal displays (LCDs) and other optoelectronic devices. This document provides detailed application notes on the use of this carboxylic acid in creating nematic liquid crystals and protocols for their synthesis and characterization.

When incorporated into liquid crystal molecules, typically through esterification, the this compound moiety contributes to a stable mesophase over a broad temperature range. The resulting liquid crystal materials are essential components in mixtures designed for various applications, from consumer electronics to specialized scientific instrumentation.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of the title compound is presented below. These properties are essential for its handling, storage, and use in chemical synthesis.

PropertyValueReference
CAS Number 84976-67-0[1]
Molecular Formula C15H26O2[1]
Molecular Weight 238.37 g/mol [1]
Appearance White to off-white powder or crystalline solid
Purity ≥98%[1]

Application in Nematic Liquid Crystal Synthesis

This compound is primarily used as a structural building block for calamitic (rod-like) liquid crystals. The most common synthetic route involves the esterification of the carboxylic acid group with a phenolic derivative. The choice of the phenol allows for the fine-tuning of the resulting liquid crystal's properties, such as its dielectric anisotropy and birefringence. For instance, reacting it with a phenol containing a strong polar group, like a cyano (-CN) or fluoro (-F) substituent, can significantly influence the dielectric properties of the final molecule.

The general synthetic approach is illustrated in the following diagram:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product CarboxylicAcid This compound Esterification Esterification (e.g., DCC/DMAP or Fischer) CarboxylicAcid->Esterification Phenol Substituted Phenol (e.g., 4-cyanophenol) Phenol->Esterification LiquidCrystal Nematic Liquid Crystal Ester Esterification->LiquidCrystal

Caption: Synthetic pathway for a nematic liquid crystal ester.

Properties of Nematic Liquid Crystal Mixtures

PropertyRepresentative Value RangeSignificance in Applications
Clearing Point (N-I Transition) 70 - 120 °CDefines the upper operating temperature of the device.
Birefringence (Δn) at 589 nm 0.08 - 0.15A key parameter for determining the thickness of the LC layer in displays.
Dielectric Anisotropy (Δε) at 1 kHz -2.0 to +5.0Determines the threshold voltage for switching the liquid crystal.
Rotational Viscosity (γ1) at 20°C 50 - 200 mPa·sInfluences the switching speed of the liquid crystal display.

Experimental Protocols

Protocol 1: Synthesis of a Nematic Liquid Crystal Ester

This protocol describes a general method for the synthesis of a nematic liquid crystal ester, for example, 4-cyanophenyl trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylate, via DCC/DMAP-mediated esterification.

Materials:

  • This compound

  • 4-cyanophenol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol or Hexane for recrystallization

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and 4-cyanophenol (1.05 equivalents) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate beaker, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure liquid crystal ester.

G start Start dissolve Dissolve carboxylic acid and phenol in DCM start->dissolve add_dmap Add DMAP dissolve->add_dmap cool Cool to 0°C add_dmap->cool add_dcc Add DCC solution cool->add_dcc react Stir at room temperature (12-24h) add_dcc->react filter Filter to remove DCU react->filter wash Wash with HCl, NaHCO3, and brine filter->wash dry Dry with MgSO4 wash->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize end End recrystallize->end

Caption: Workflow for the synthesis of a nematic liquid crystal ester.

Protocol 2: Characterization of Nematic Liquid Crystal Properties

2.1 Clearing Point Determination by Differential Scanning Calorimetry (DSC)

  • Accurately weigh 2-5 mg of the synthesized liquid crystal into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Cool the sample at the same rate.

  • Perform a second heating scan to ensure a consistent thermal history.

  • The nematic-to-isotropic (N-I) phase transition temperature (clearing point) is identified as the peak maximum of the corresponding endothermic peak in the second heating scan.

2.2 Birefringence (Δn) Measurement by Abbe Refractometer

  • Calibrate the Abbe refractometer with a standard of known refractive index.

  • Place a small amount of the liquid crystal sample on the prism of the refractometer.

  • Use a polarizing filter to measure the refractive indices for light polarized parallel (ne, extraordinary) and perpendicular (no, ordinary) to the director of the aligned liquid crystal. An appropriately treated surface on the refractometer prism or a thin, rubbed polyimide-coated glass slide can be used to induce alignment.

  • The birefringence is calculated as Δn = ne - no.

2.3 Dielectric Anisotropy (Δε) Measurement

  • Introduce the liquid crystal sample into a liquid crystal cell with transparent electrodes (e.g., ITO-coated glass). Two cells are required: one that induces planar alignment (director parallel to the electrodes) and one that induces homeotropic alignment (director perpendicular to the electrodes).

  • Measure the capacitance of the planar (C_parallel) and homeotropic (C_perpendicular) cells at a specific frequency (e.g., 1 kHz) using an LCR meter.

  • The dielectric permittivities are calculated using the cell geometry (electrode area and cell gap).

  • The dielectric anisotropy is calculated as Δε = ε_parallel - ε_perpendicular.

G cluster_synthesis Synthesis & Purification cluster_characterization Property Characterization cluster_properties Determined Properties Synthesis Synthesized Liquid Crystal DSC DSC Analysis Synthesis->DSC Refractometry Abbe Refractometry Synthesis->Refractometry DielectricSpec Dielectric Spectroscopy Synthesis->DielectricSpec ClearingPoint Clearing Point (T_NI) DSC->ClearingPoint Birefringence Birefringence (Δn) Refractometry->Birefringence DielectricAnisotropy Dielectric Anisotropy (Δε) DielectricSpec->DielectricAnisotropy

Caption: Logical workflow for liquid crystal characterization.

Conclusion

This compound is a valuable precursor for the synthesis of high-performance nematic liquid crystals. Its incorporation into calamitic structures leads to materials with favorable properties for display applications, including high thermal stability and low viscosity. The provided protocols offer a foundational framework for the synthesis and characterization of novel liquid crystal materials derived from this versatile intermediate. Further research and development in this area can lead to the creation of advanced liquid crystal mixtures with tailored properties for next-generation optoelectronic devices.

References

Application Notes and Protocols: Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a bicyclic carboxylic acid with the CAS Number 84976-67-0. While its primary established application lies in the field of liquid crystal technology, its structural motifs—a rigid bicyclohexyl core and a versatile carboxylic acid functional group—present significant potential for its use as an intermediate in pharmaceutical research and development. The bicyclohexyl scaffold can impart desirable pharmacokinetic properties such as metabolic stability and lipophilicity, while the carboxylic acid handle allows for diverse chemical modifications, including the formation of amides and esters.

This document provides detailed application notes and protocols for the potential use of this compound as a pharmaceutical intermediate. The information is intended to guide researchers in exploring its utility in the synthesis of novel bioactive molecules.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 84976-67-0[1][2]
Molecular Formula C₁₅H₂₆O₂[2]
Molecular Weight 238.37 g/mol [2]
Appearance White to off-white solid[2]
Purity Typically ≥98%[2]

Proposed Pharmaceutical Applications

The rigid, non-aromatic bicyclohexyl scaffold of this compound makes it an attractive building block for the synthesis of novel therapeutic agents. The introduction of this moiety can favorably modulate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The carboxylic acid group serves as a key reaction site for the introduction of various pharmacophores through amide or ester linkages.

Based on the structural features of this intermediate and the known bioactivities of molecules containing the bicyclohexyl motif, we propose its potential application in the development of the following classes of therapeutic agents:

  • Enzyme Inhibitors: The rigid bicyclohexyl core can serve as a scaffold to orient functional groups for optimal interaction with the active site of enzymes. For instance, it could be explored in the design of inhibitors for proteases, kinases, or other enzymes implicated in disease.

  • Receptor Modulators: The lipophilic nature of the bicyclohexyl group may facilitate the crossing of cell membranes, making it a suitable component for ligands targeting intracellular receptors.

  • Anticancer Agents: The unique three-dimensional structure of the bicyclohexyl moiety could be exploited to design molecules that disrupt protein-protein interactions or bind to novel allosteric sites on cancer-related proteins.

Experimental Protocols

The following protocols are provided as a guide for the chemical modification and analysis of this compound in a pharmaceutical research setting.

Amide Coupling Protocol (Proposed)

This protocol describes a general procedure for the synthesis of amide derivatives from this compound, a common transformation in medicinal chemistry to introduce diverse functionalities.

Table 2: Reagents and Materials for Amide Coupling

Reagent/MaterialPurpose
This compoundStarting material
Amine (R-NH₂)Coupling partner
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Coupling agent
DIPEA (N,N-Diisopropylethylamine)Base
DMF (N,N-Dimethylformamide)Solvent
Ethyl acetateExtraction solvent
Saturated aqueous NaHCO₃ solutionAqueous wash
BrineAqueous wash
Anhydrous Na₂SO₄Drying agent
Silica gelfor column chromatography
Hexanes/Ethyl acetateEluent for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired amide.

Workflow Diagram:

Amide_Coupling_Workflow start Start dissolve Dissolve Intermediate in DMF start->dissolve add_reagents Add Amine, HATU, and DIPEA dissolve->add_reagents react Stir at RT (4-16h) add_reagents->react workup Aqueous Workup (EtOAc, NaHCO₃, Brine) react->workup purify Purification (Column Chromatography) workup->purify end Final Amide Product purify->end

Caption: Workflow for the proposed amide coupling reaction.

Esterification Protocol (Proposed)

This protocol outlines a general method for the synthesis of ester derivatives, which can be used to modulate the solubility and bioavailability of a potential drug candidate.

Table 3: Reagents and Materials for Esterification

Reagent/MaterialPurpose
This compoundStarting material
Alcohol (R-OH)Coupling partner
DCC (N,N'-Dicyclohexylcarbodiimide)Coupling agent
DMAP (4-Dimethylaminopyridine)Catalyst
Dichloromethane (DCM)Solvent
1M HClAqueous wash
Saturated aqueous NaHCO₃ solutionAqueous wash
BrineAqueous wash
Anhydrous MgSO₄Drying agent
Silica gelfor column chromatography
Hexanes/Ethyl acetateEluent for chromatography

Procedure:

  • To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP in DCM, add DCC (1.1 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired ester.

Logical Relationship Diagram:

Esterification_Logic reactants Carboxylic Acid Alcohol DCC DMAP reaction_conditions DCM, 0°C to RT reactants->reaction_conditions products Ester Dicyclohexylurea (byproduct) reaction_conditions->products purification Filtration & Chromatography products->purification

Caption: Key components and steps in the proposed esterification.

HPLC Analysis Protocol

This protocol provides a starting point for the analytical characterization of this compound and its derivatives.[1]

Table 4: HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

Procedure:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Dilute the stock solution to an appropriate concentration for analysis.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • The retention time and peak purity can be used to assess the identity and purity of the compound.

Proposed Signaling Pathway Interaction

While there is no direct evidence of this compound or its immediate derivatives interacting with a specific signaling pathway, its structural characteristics suggest potential for the development of molecules targeting pathways where lipophilicity and a rigid scaffold are advantageous. For example, derivatives could be designed to interact with nuclear hormone receptors, which are intracellular transcription factors that bind to lipophilic ligands.

Conceptual Signaling Pathway Diagram:

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Drug_Derivative Lipophilic Drug (Bicyclohexyl Derivative) Receptor Nuclear Hormone Receptor Drug_Derivative->Receptor Binding DNA DNA Receptor->DNA Translocation & Binding Transcription Gene Transcription DNA->Transcription Response Cellular Response Transcription->Response

Caption: Hypothetical interaction with a nuclear receptor pathway.

Conclusion

This compound represents an under-explored yet potentially valuable building block for pharmaceutical research. Its rigid bicyclohexyl core and reactive carboxylic acid group offer a versatile platform for the synthesis of novel drug candidates. The protocols and conceptual applications provided in this document are intended to serve as a foundation for researchers to unlock the potential of this intermediate in the development of new medicines. Further investigation into its use in the synthesis of biologically active molecules is warranted.

References

Application Note: Protocols for the Synthesis of Ester and Amide Derivatives of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a key intermediate in the synthesis of advanced materials, particularly liquid crystals.[1] Its rigid bicyclohexyl core provides thermal stability and desirable optical properties to final molecules.[1] This document provides detailed experimental protocols for the synthesis of two primary classes of derivatives: esters and amides. These derivatization pathways allow for the systematic modification of the terminal carboxylic acid group, enabling the fine-tuning of physicochemical properties for specific applications. The protocols described herein utilize well-established coupling chemistries to ensure high yields and purity.

General Synthetic Strategy The derivatization of this compound is achieved by targeting the carboxylic acid moiety. Two robust and versatile methods are presented: a Steglich esterification for synthesizing ester derivatives and a carbodiimide-mediated coupling for amide derivatives. Both pathways begin with the same parent acid and diverge based on the selected nucleophile (an alcohol for esterification or an amine for amidation).

G parent This compound esterification Protocol 1: Ester Synthesis parent->esterification + Alcohol (R-OH) + DCC, DMAP amidation Protocol 2: Amide Synthesis parent->amidation + Amine (R-NH2) + DCC, HOBt ester_prod Ester Derivatives esterification->ester_prod amide_prod Amide Derivatives amidation->amide_prod

Figure 1: General workflow for derivatization.

Protocol 1: Synthesis of Ester Derivatives via Steglich Esterification

This protocol describes the esterification of the title carboxylic acid with an alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is highly efficient and proceeds under mild, room-temperature conditions, making it suitable for a wide variety of alcohols.[2]

Materials

  • This compound (1.0 eq)

  • Alcohol (e.g., Ethanol, Butanol) (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, drying tube, separatory funnel, filtration apparatus

G cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification A Dissolve Acid, Alcohol, & DMAP in DCM B Cool to 0°C A->B C Add DCC Solution B->C D Stir at RT (3-12h) C->D E Filter DCU Byproduct D->E F Wash Filtrate: HCl, NaHCO3, Brine E->F G Dry & Evaporate Solvent F->G H Purify via Column Chromatography G->H I Characterize Product H->I

Figure 2: Workflow for Steglich esterification.

Experimental Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq). Dissolve the components in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 5-10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[2]

  • Work-up: Upon completion, filter the reaction mixture through a sintered glass funnel or Celite to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude ester by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Synthesis of Amide Derivatives via DCC/HOBt Coupling

This protocol details the synthesis of amide derivatives by coupling the parent carboxylic acid with a primary or secondary amine. The reaction uses DCC as the coupling agent and Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization if chiral amines are used.

Materials

  • This compound (1.0 eq)

  • Amine (e.g., Benzylamine, Morpholine) (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, filtration apparatus

Experimental Procedure

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) to the mixture and stir for 30 minutes at 0°C to form the active ester intermediate. Then, add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU. If DMF was used as the solvent, dilute the filtrate with a water-immiscible organic solvent like ethyl acetate.

  • Extraction: Transfer the organic solution to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude amide product by recrystallization or column chromatography on silica gel.

Data Presentation: Representative Derivative Synthesis

The following table summarizes expected results for the synthesis of representative ester and amide derivatives based on the protocols above.

Derivative TypeNucleophileProduct Molecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)
EsterEthanol266.421.120.9887.5
Estern-Butanol294.481.241.0987.9
AmideBenzylamine327.501.371.2289.1
AmideMorpholine307.461.291.1589.1
Calculations based on starting with 1.00 g (4.20 mmol) of this compound (MW: 238.37 g/mol ).

Logical Framework for Derivative Design

The synthesis of derivatives is a strategic process to tune molecular properties. By varying the R-group attached via the ester or amide linkage, researchers can systematically alter parameters like polarity, solubility, and intermolecular interactions, which are critical for applications in materials science and drug discovery.

G cluster_ester Ester Linkage (X=O) cluster_amide Amide Linkage (X=NH) center Derivative Core: Bicyclohexyl-C(O)-X-R R_Alkyl R = Alkyl Chain center->R_Alkyl Modifies Lipophilicity, Melting Point R_Aryl R = Aryl Group center->R_Aryl Introduces π-stacking, Alters Optical Properties R_Functional R = Functionalized Group (e.g., with -OH, -CN) center->R_Functional Adds Specific Interactions R_Alkyl_Amide R = Alkyl Chain center->R_Alkyl_Amide Modifies H-Bonding Potential R_Aryl_Amide R = Aryl Group center->R_Aryl_Amide Enhances Rigidity R_Heterocycle R = Heterocycle center->R_Heterocycle Improves Solubility, Adds Polar Contacts

Figure 3: Property modulation via R-group selection.

References

Application Notes and Protocols for the Characterization of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid (CAS No. 84976-67-0) is a key intermediate in the synthesis of liquid crystal materials.[1][2] Its molecular structure, purity, and stereochemistry are critical to the performance of the final products. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound. The techniques described include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography.

Physicochemical Properties

PropertyValueReference
CAS Number84976-67-0[3]
Molecular FormulaC15H26O2[2][3]
Molecular Weight238.37 g/mol [2][3]
AppearanceWhite or off-white solid

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase method is typically employed.

Application Note:

A reverse-phase HPLC method with a C18 or a specialized column like Newcrom R1 can effectively separate the target compound from its impurities.[3] The mobile phase, a mixture of acetonitrile and water with an acidic modifier, ensures good peak shape and retention. For applications where the eluent will be analyzed by mass spectrometry, formic acid is a suitable volatile modifier. Phosphoric acid can be used for UV detection alone.[3]

Experimental Protocol:
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size, or equivalent C18 column.

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water with 0.1% Phosphoric Acid (for UV detection) or 0.1% Formic Acid (for MS detection)

  • Gradient: Isocratic elution with 70:30 (A:B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase.

Data Presentation:
ParameterValue
Retention Time (tR)Experimentally Determined
Purity (%)Calculated from Peak Area
Tailing FactorExperimentally Determined
Theoretical PlatesExperimentally Determined

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the chemical structure and stereochemistry of this compound. Both ¹H and ¹³C NMR are crucial.

Application Note:

The ¹H NMR spectrum is expected to show signals for the aliphatic protons of the bicyclohexyl rings and the ethyl group, as well as a characteristic downfield signal for the carboxylic acid proton. The ¹³C NMR spectrum will provide information on the number of unique carbon environments, with the carboxyl carbon appearing significantly downfield. For related bicyclohexyl dicarboxylic acids, NMR has been successfully used to establish the trans,trans stereochemistry.

Experimental Protocol:
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • The carboxylic acid proton may be broad and can be confirmed by a D₂O exchange experiment.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • DEPT-135 and DEPT-90 experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

Data Presentation:

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0br s1H-COOH
Experimentally DeterminedmnHBicyclohexyl protons
Experimentally Determinedq2H-CH₂-CH₃
Experimentally Determinedt3H-CH₂-CH₃

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
>170-COOH
Experimentally DeterminedBicyclohexyl carbons
Experimentally Determined-CH₂-CH₃
Experimentally Determined-CH₂-CH₃

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis.

Application Note:

Electrospray ionization (ESI) is a suitable technique for this compound, especially when coupled with HPLC. The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. Fragmentation analysis can reveal the loss of the carboxylic acid group and cleavage of the bicyclohexyl rings. For aliphatic carboxylic acids, common fragmentation includes the loss of OH (M-17) and COOH (M-45).

Experimental Protocol:
  • Instrumentation: A mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).

  • Ionization Mode: Negative or Positive ESI.

  • Sample Preparation: Introduce the sample via direct infusion (dissolved in a suitable solvent like methanol or acetonitrile) or as the eluent from an HPLC column.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Data Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

Data Presentation:
m/z (Observed)IonPossible Fragment
238.37[M]⁺Molecular Ion
239.38[M+H]⁺Protonated Molecule
237.36[M-H]⁻Deprotonated Molecule
Experimentally Determined[M-H₂O]⁺Loss of water
Experimentally Determined[M-COOH]⁺Loss of carboxyl group

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in the molecule.

Application Note:

The FTIR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band will be observed, often overlapping with the C-H stretching vibrations. A strong carbonyl (C=O) stretching absorption will also be present.

Experimental Protocol:
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).

Data Presentation:
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid dimer)
2960-2850StrongC-H stretch (aliphatic)
1710-1680StrongC=O stretch (carboxylic acid dimer)
~1450MediumC-H bend
1300-1200MediumC-O stretch
~920Broad, MediumO-H bend (out-of-plane)

X-ray Crystallography for Definitive Stereochemistry and Solid-State Structure

For unambiguous determination of the trans stereochemistry of the cyclohexane rings and to understand the packing of the molecules in the solid state, single-crystal X-ray crystallography is the gold standard.

Application Note:

Obtaining a single crystal of suitable quality is the most critical and often challenging step. The crystal structure of the closely related trans,trans-4'-butyl-bicyclohexyl-4-carboxylic acid has been determined, indicating that these types of molecules can form high-quality crystals. The analysis will provide precise bond lengths, bond angles, and torsional angles, confirming the chair conformation of the cyclohexane rings and the equatorial positions of the substituents in the trans configuration.

Experimental Protocol:
  • Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane).

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Data Collection: Mount a suitable crystal and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K).

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).

Data Presentation:
ParameterValue
Crystal SystemExperimentally Determined
Space GroupExperimentally Determined
Unit Cell DimensionsExperimentally Determined
Key Bond Lengths (Å)Experimentally Determined
Key Bond Angles (°)Experimentally Determined
Torsional Angles (°)Experimentally Determined

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_results Data Analysis & Reporting Synthesis Synthesis of Crude Product Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC (Purity) Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structure & Stereochemistry) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR XRay X-ray Crystallography (Absolute Stereochemistry) Purification->XRay Data_Analysis Data Interpretation & Comparison HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis XRay->Data_Analysis Report Application Notes & Protocols Data_Analysis->Report

Caption: General workflow for the synthesis, purification, and analytical characterization of the target compound.

HPLC_Method_Workflow start Sample Preparation (Dissolve in Mobile Phase) injection Inject Sample into HPLC start->injection separation Isocratic Separation (C18 or Newcrom R1 Column) injection->separation detection UV Detection at 210 nm separation->detection analysis Data Analysis (Peak Integration, Purity Calculation) detection->analysis

Caption: Workflow for HPLC analysis of the compound's purity.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of "Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid".

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are recrystallization and reverse-phase high-performance liquid chromatography (RP-HPLC). Recrystallization is a cost-effective technique for removing impurities, especially for achieving high purity on a larger scale. RP-HPLC is suitable for analysis and for isolating highly pure material, particularly on a smaller, preparative scale.[1]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include:

  • Cis-isomers: The synthesis of the trans-isomer is often accompanied by the formation of the cis-isomer. The ratio of trans to cis can vary depending on the synthetic route.[2]

  • Unreacted starting materials: Depending on the synthesis, residual starting materials may be present.

  • By-products from the synthesis: Side reactions can lead to the formation of other related compounds.

  • Solvent residues: Residual solvents from the reaction or initial work-up may be present.

Q3: What is a suitable solvent system for the recrystallization of this compound?

A3: A mixed solvent system of n-heptane and ethanol has been shown to be effective for the recrystallization of a similar compound, trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, yielding high purity.[3] For this compound, a similar non-polar/polar solvent combination is a good starting point. Experimentation with different ratios may be necessary to optimize crystal formation and purity. Other potential solvents include ethanol, or a mixture of ethyl acetate and hexane.[4]

Q4: What analytical techniques can be used to assess the purity of this compound?

A4: The purity of the final product can be assessed using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is a powerful tool for quantifying the purity and identifying impurities.[1]

  • Gas Chromatography (GC): Can be used to determine the ratio of cis and trans isomers.[2]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. Insufficient solvent. Incorrect solvent choice.Add more solvent in small portions until the compound dissolves. If a large amount of solvent is required, consider a different solvent or solvent system.
"Oiling out" - the compound separates as a liquid instead of crystals. The melting point of the compound is lower than the boiling point of the solvent. The solution is cooling too quickly. High concentration of impurities.Use a lower boiling point solvent. Ensure slow cooling of the solution. Consider a preliminary purification step like a silica plug to remove some impurities before recrystallization.[5][6]
No crystals form upon cooling. The solution is not saturated (too much solvent was used). The solution is supersaturated but requires nucleation.Boil off some of the solvent to concentrate the solution.[6] Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[7]
Low recovery of the purified product. Too much solvent was used, leaving a significant amount of product in the mother liquor. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration.Concentrate the mother liquor and cool again to recover more product. Ensure the solution is thoroughly cooled in an ice bath before filtration. Preheat the filtration apparatus to prevent premature crystal formation.[7]
Crystals appear impure (e.g., colored). Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration. Ensure slow cooling to allow for selective crystallization.
HPLC Purification Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the main peak from impurities. Inappropriate mobile phase composition. Incorrect column choice.Optimize the mobile phase gradient (e.g., the ratio of acetonitrile to water). Try a different column with a different stationary phase (e.g., C8 instead of C18).
Broad or tailing peaks. Column overloading. Secondary interactions with the stationary phase.Inject a smaller amount of the sample. Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase to reduce tailing.
Irreproducible retention times. Inadequate column equilibration. Changes in mobile phase composition. Fluctuations in temperature.Ensure the column is fully equilibrated with the mobile phase before each injection. Prepare fresh mobile phase daily. Use a column oven to maintain a constant temperature.

Data Presentation

Table 1: Comparison of Purification Methods for Bicyclohexyl Carboxylic Acids

Purification MethodPotential PurityAdvantagesDisadvantages
Recrystallization >99%Scalable, cost-effective, can remove significant impurities.Can have lower yields, may not remove closely related impurities effectively.
RP-HPLC >99.8%High resolution, excellent for removing closely related impurities (e.g., isomers).[4]Less scalable, more expensive, requires specialized equipment.

Note: The purity values are based on typical outcomes for similar compounds and may vary depending on the initial purity of the crude product and the optimization of the purification protocol.

Experimental Protocols

Recrystallization of this compound

This protocol is adapted from a method for a structurally similar compound.[3]

Materials:

  • Crude this compound

  • n-Heptane

  • Ethanol

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a 1:4 (v/v) mixture of n-heptane and ethanol.

  • Gently heat the mixture while stirring until the solid completely dissolves. If necessary, add more of the solvent mixture dropwise until a clear solution is obtained at the boiling point.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold n-heptane.

  • Dry the purified crystals under vacuum.

RP-HPLC Purification of this compound

This is a general protocol based on standard methods for non-polar carboxylic acids.[1]

Equipment and Reagents:

  • Preparative HPLC system with a UV detector

  • Reverse-phase C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (HPLC grade)

  • Sample of this compound dissolved in a suitable solvent (e.g., acetonitrile)

Procedure:

  • Prepare the mobile phase. A common mobile phase consists of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid). The exact ratio will need to be optimized.

  • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

  • Dissolve the crude sample in the mobile phase or a compatible solvent.

  • Inject the sample onto the column.

  • Run a gradient or isocratic elution to separate the components. For example, a gradient of increasing acetonitrile concentration.

  • Monitor the elution using a UV detector at a suitable wavelength (e.g., 210 nm).

  • Collect the fractions corresponding to the main peak of the trans-isomer.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool If no insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end End: Pure Crystals dry->end

Caption: Workflow for the purification of this compound by recrystallization.

HPLC_Purification_Workflow start Start: Crude Sample dissolve Dissolve Sample in Mobile Phase start->dissolve inject Inject onto HPLC Column dissolve->inject elute Elute with Mobile Phase (Gradient or Isocratic) inject->elute detect Detect with UV Detector elute->detect collect Collect Fractions of Pure Compound detect->collect evaporate Evaporate Solvent collect->evaporate end End: Purified Product evaporate->end

Caption: General workflow for the purification of this compound using RP-HPLC.

Troubleshooting_Logic start Purification Attempt check_purity Assess Purity (HPLC, MP) start->check_purity success Successful Purification check_purity->success Purity Met failure Identify Issue check_purity->failure Purity Not Met oiling_out Oiling Out failure->oiling_out Liquid droplets no_crystals No Crystals failure->no_crystals Clear solution low_yield Low Yield failure->low_yield Little solid impure_product Impure Product failure->impure_product Discolored/Broad MP o1 Change Solvent oiling_out->o1 o2 Slow Cooling oiling_out->o2 n1 Concentrate Solution no_crystals->n1 n2 Seed or Scratch no_crystals->n2 l1 Check Mother Liquor low_yield->l1 l2 Optimize Cooling low_yield->l2 i1 Charcoal Treatment impure_product->i1 i2 Re-recrystallize impure_product->i2

Caption: A logical diagram for troubleshooting common issues during recrystallization.

References

Technical Support Center: Overcoming Solubility Challenges with Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a white to almost white powder or crystalline solid.[1] Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC15H26O2[1][2][3]
Molecular Weight238.37 g/mol [1][2]
Predicted pKa4.90 ± 0.10[1]
AppearanceWhite to Almost white powder to crystal[1][4]
Known SolubilitySoluble in Methanol[1]

Q2: I am having trouble dissolving this compound in my aqueous buffer. What should I do?

A2: This is a common issue as the compound has low aqueous solubility. The carboxylic acid group provides a handle for pH-dependent solubility. For initial troubleshooting, refer to the logical workflow diagram below. We recommend attempting pH adjustment or the use of co-solvents as initial strategies.

G start Start: Undissolved Compound in Aqueous Buffer ph_adjust Attempt pH Adjustment (See Protocol 1) start->ph_adjust cosolvent Try a Co-solvent (See Protocol 2) ph_adjust->cosolvent Failure success Compound Dissolved ph_adjust->success Success surfactant Use a Surfactant (See Protocol 3) cosolvent->surfactant Failure cosolvent->success Success complexation Consider Cyclodextrin Complexation (See Protocol 4) surfactant->complexation Failure surfactant->success Success complexation->success Success fail Still Unresolved? Contact Technical Support complexation->fail Failure

Figure 1: Troubleshooting workflow for solubility issues. (Within 100 characters)

Q3: In which organic solvents is this compound soluble?

A3: While specific quantitative data is limited, it is known to be soluble in methanol.[1] Based on its structure, it is expected to be soluble in a range of common organic solvents. See the table below for a summary of expected solubility.

SolventExpected SolubilityNotes
MethanolSoluble[1]
EthanolLikely Soluble
Dimethyl Sulfoxide (DMSO)Likely SolubleA common solvent for preparing stock solutions of poorly soluble compounds.
Dichloromethane (DCM)Likely Soluble
Tetrahydrofuran (THF)Likely Soluble
AcetoneLikely Soluble

Troubleshooting Guides

Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

This is a common occurrence when the concentration of the organic co-solvent is significantly reduced upon dilution, causing the compound to crash out of the solution.

Solutions:

  • Decrease the Stock Concentration: Prepare a more dilute stock solution in DMSO.

  • Optimize the Co-solvent Percentage: Determine the maximum percentage of DMSO your assay can tolerate and adjust your dilution scheme accordingly.

  • Use a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, in the aqueous buffer can help maintain solubility.[5][6]

  • pH Adjustment of the Aqueous Buffer: If your experimental conditions allow, increasing the pH of the aqueous buffer above the pKa of the carboxylic acid will increase its solubility.[7][8]

Issue 2: Adjusting the pH is not sufficiently improving solubility for my required concentration.

While pH adjustment is a powerful technique for ionizable compounds, its effectiveness can be limited by the desired final pH and the intrinsic solubility of the compound.

Solutions:

  • Combine pH Adjustment with Co-solvents: The combination of pH modification and the addition of a co-solvent can have a synergistic effect on solubility.[7]

  • Salt Formation: For bulk preparation, converting the carboxylic acid to a more soluble salt form can be an effective strategy.[8][9] This involves reacting the acid with a suitable base to form a salt that may have enhanced aqueous solubility.

  • Particle Size Reduction: For suspensions, reducing the particle size through techniques like micronization can improve the dissolution rate.[6][10]

Experimental Protocols

Protocol 1: pH Adjustment for Solubilization

This protocol describes how to increase the solubility of this compound by deprotonating the carboxylic acid group.

Methodology:

  • Prepare a stock solution of the compound in a water-miscible organic solvent like DMSO or ethanol.

  • Prepare your desired aqueous buffer.

  • While vortexing the aqueous buffer, slowly add the stock solution dropwise.

  • If precipitation occurs, add a small amount of a base (e.g., 1 M NaOH) dropwise to increase the pH of the solution.

  • Monitor the pH and continue adding the base until the compound dissolves. Aim for a pH at least 1-2 units above the pKa (pKa ≈ 4.90).

  • Adjust the final volume with the aqueous buffer.

G cluster_0 Signaling Pathway of pH-Dependent Solubility Compound_H R-COOH (Low Solubility) Compound_Ion R-COO⁻ + H⁺ (Higher Solubility) Compound_H->Compound_Ion Deprotonation OH_minus + OH⁻ (Increase pH) Compound_Ion->Compound_H Protonation

Figure 2: Principle of pH-dependent solubility enhancement. (Within 100 characters)
Protocol 2: Co-solvency for Solubilization

This protocol utilizes a water-miscible organic solvent to increase the solubility of the compound in an aqueous solution.

Methodology:

  • Select a biocompatible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).

  • Prepare a stock solution of the compound in the chosen co-solvent.

  • Prepare the aqueous buffer.

  • Determine the final desired concentration of the compound and the maximum tolerable concentration of the co-solvent in your experiment.

  • Add the required volume of the co-solvent stock solution to the aqueous buffer while vortexing.

Table of Common Co-solvents:

Co-solventTypical Concentration RangeNotes
Ethanol1-20%Can have biological effects at higher concentrations.
Propylene Glycol1-40%Generally considered safe for many applications.
PEG 4001-50%A non-toxic and widely used co-solvent.
DMSO<1%Can have cellular effects, so concentration should be minimized.
Protocol 3: Surfactant-Mediated Solubilization

This protocol uses surfactants to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.

Methodology:

  • Choose a suitable surfactant (e.g., Tween 80, Polysorbate 20, Solutol HS-15).

  • Prepare the aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).

  • Prepare a concentrated stock solution of the compound in a small amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the compound's stock solution to the surfactant-containing buffer with vigorous stirring.

  • Allow the solution to equilibrate, with continued stirring, until the compound is fully dispersed.

Protocol 4: Cyclodextrin-Mediated Solubilization

This method involves the use of cyclodextrins to form inclusion complexes with the poorly soluble compound.[5]

Methodology:

  • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[5]

  • Prepare an aqueous solution of the chosen cyclodextrin.

  • Add the solid this compound to the cyclodextrin solution.

  • Stir the mixture at room temperature or with gentle heating for several hours to facilitate the formation of the inclusion complex.

  • Filter the solution to remove any undissolved compound. The filtrate will contain the solubilized compound-cyclodextrin complex.

References

Optimizing reaction conditions for "Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid" esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid . Due to the sterically hindered nature of this bicyclohexyl carboxylic acid, standard esterification methods may prove inefficient. This guide explores optimized conditions and alternative protocols to achieve successful ester synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of this compound challenging?

A1: The bicyclohexyl structure introduces significant steric hindrance around the carboxylic acid group. This bulkiness can impede the approach of the alcohol nucleophile, slowing down the reaction rate and leading to low yields under standard Fischer esterification conditions.[1]

Q2: What are the most common methods for the esterification of this hindered carboxylic acid?

A2: While Fischer esterification can be attempted, more robust methods are often required for sterically hindered substrates. The most effective methods include:

  • Yamaguchi Esterification: This method utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which is then reacted with the alcohol in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[2][3][4]

  • Steglich Esterification: This protocol employs a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a DMAP catalyst.[5][6]

  • Mitsunobu Reaction: This reaction converts the alcohol into a good leaving group using triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), allowing for substitution by the carboxylate.[7][8][9]

Q3: Can I use Fischer esterification, and how can I optimize it?

A3: Fischer esterification is an equilibrium-controlled reaction and can be attempted, but optimization is critical for hindered substrates.[10][11][12][13] To improve yields, consider the following:

  • Use a large excess of the alcohol: This shifts the equilibrium towards the product side.[10]

  • Remove water as it forms: Employing a Dean-Stark apparatus or using a dehydrating agent can drive the reaction to completion.[10]

  • Increase reaction temperature and time: Due to steric hindrance, more forcing conditions may be necessary.

  • Choice of Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are typically used.[10]

Q4: What are the advantages of using Yamaguchi or Steglich esterification over the Fischer method for this substrate?

A4: Both Yamaguchi and Steglich esterifications are generally more effective for sterically hindered acids because they proceed through a highly reactive activated intermediate (a mixed anhydride or an O-acylisourea, respectively).[2][5] These methods offer milder reaction conditions and often provide higher yields in shorter reaction times compared to the Fischer esterification of bulky substrates.[3][14]

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low or No Ester Yield with Fischer Esterification Steric hindrance of the carboxylic acid is preventing the reaction.1. Switch to a more powerful esterification method like Yamaguchi or Steglich esterification. 2. For Fischer esterification, use a large excess of the alcohol (e.g., as the solvent), increase the reaction temperature, and use a Dean-Stark trap to remove water.[10] 3. Consider using a less hindered alcohol if the experimental design permits.
Formation of N-acylurea Side Product in Steglich Esterification The O-acylisourea intermediate is rearranging to the more stable N-acylurea before reacting with the alcohol.This side reaction can be suppressed by the addition of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), which intercepts the O-acylisourea to form a highly reactive acylpyridinium salt.[5][6]
Difficulty Removing Dicyclohexylurea (DCU) Byproduct DCU, a byproduct of DCC-mediated couplings, can be challenging to remove from the reaction mixture.1. Use a water-soluble carbodiimide like EDC, which forms a water-soluble urea byproduct that can be easily removed with an aqueous workup. 2. DCU can often be removed by filtration, but if it remains in solution, it may precipitate upon concentration of the reaction mixture.
Reaction Stalls or Proceeds Slowly Insufficient activation of the carboxylic acid or low reactivity of the alcohol.1. Ensure all reagents are anhydrous, as water can quench the activated intermediates. 2. For Yamaguchi and Steglich methods, confirm the quality of the coupling agents and catalyst. 3. Consider using a more nucleophilic alcohol or increasing the amount of catalyst (e.g., DMAP).
Decomposition of Starting Materials or Product The reaction conditions are too harsh for the substrate.1. Use milder methods like Yamaguchi or Steglich esterification which are typically performed at or below room temperature.[3][6] 2. If using Fischer esterification, try a lower reaction temperature with a longer reaction time.

Data Presentation

Table 1: Comparison of Esterification Methods for Sterically Hindered Cyclohexanecarboxylic Acids

Esterification Method Typical Reagents Solvent Temperature Yield (%) Reference
Fischer EsterificationH₂SO₄ or TsOH, excess alcoholTolueneReflux15-50[15]
Fischer Esterification (Optimized)H₂SO₄ or TsOH, excess alcoholFluorous Media (e.g., Perfluorohexane)80°C65-85[15]
Yamaguchi Esterification2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPTolueneRoom Temp.78-84[3]
Steglich EsterificationDCC or EDC, DMAPDichloromethaneRoom Temp.High[14]
Mitsunobu ReactionPPh₃, DEAD or DIADTHF0°C to Room Temp.High[8]

Yields are approximate and can vary based on the specific alcohol and reaction conditions.

Experimental Protocols

Protocol 1: Yamaguchi Esterification
  • Dissolve this compound (1.0 eq.) and triethylamine (Et₃N, 1.2 eq.) in anhydrous toluene.

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq.) and stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve the desired alcohol (1.5 eq.) and 4-dimethylaminopyridine (DMAP, 2.0 eq.) in anhydrous toluene.

  • Add the alcohol/DMAP solution to the mixed anhydride solution and stir at room temperature for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Steglich Esterification
  • Dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and DMAP (0.1-0.2 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq.) or EDC (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or HPLC.

  • If using DCC, filter off the precipitated dicyclohexylurea (DCU). If using EDC, proceed to the workup.

  • Wash the reaction mixture with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Esterification_Workflow start Start reagents Combine Carboxylic Acid, Alcohol, Catalyst, and Solvent start->reagents reaction Reaction under Optimized Conditions (e.g., Reflux, Stirring) reagents->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification end End (Pure Ester) purification->end

Caption: General experimental workflow for esterification.

Troubleshooting_Logic start Low Ester Yield? check_method Is the method Fischer Esterification? start->check_method Yes check_side_products Side Products Observed? start->check_side_products No switch_method Switch to Yamaguchi or Steglich Esterification check_method->switch_method Yes optimize_fischer Optimize Fischer: - Excess Alcohol - Water Removal - Increase Temp/Time check_method->optimize_fischer Yes check_method->check_side_products No success Improved Yield switch_method->success optimize_fischer->success n_acylurea N-acylurea in Steglich? check_side_products->n_acylurea Yes reagent_quality Check Reagent Quality and Anhydrous Conditions check_side_products->reagent_quality No add_dmap Add/Increase DMAP n_acylurea->add_dmap Yes n_acylurea->reagent_quality No add_dmap->success reagent_quality->success

Caption: Troubleshooting logic for low esterification yield.

References

Technical Support Center: Synthesis of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, focusing on the critical catalytic hydrogenation step of the 4'-ethyl-1,1'-biphenyl-4-carboxylic acid precursor.

Q1: My final product is a mixture of cis and trans isomers. How can I increase the yield of the desired trans isomer?

A1: Achieving a high trans isomer ratio is a common challenge in the hydrogenation of biphenyl derivatives. The formation of cis isomers is a significant side reaction.[1] The stereochemical outcome is highly dependent on the reaction conditions. Here are key factors to consider for optimization:

  • Catalyst Choice: Noble metal catalysts like Rhodium (Rh) and Ruthenium (Ru) on a carbon support have been shown to be highly effective in achieving complete hydrogenation of biphenyls to bicyclohexyls.[2] Nickel-based catalysts are also very active.[3] The choice of catalyst can influence the stereoselectivity.

  • Catalyst Support: The specific surface area (SSA) of the catalyst support can impact performance. For Ru/SiO₂ catalysts, a higher SSA has been correlated with improved conversion and selectivity to the fully hydrogenated product.[4]

  • Solvent System: The polarity of the solvent can affect the rate of cis-trans isomerization.[5] Experimenting with different solvents may influence the final isomer ratio.

  • Temperature and Pressure: Hydrogenation of aromatic rings typically requires elevated temperature and pressure. These parameters should be carefully optimized. For instance, hydrogenation of biphenyl over a Pt/C catalyst has been performed at 180 °C and 70 atm.[3]

  • Isomerization Post-Synthesis: If a mixture of isomers is obtained, it may be possible to perform a subsequent isomerization step. Treatment of cis isomers with a strong base (like potassium tert-butoxide) or a Lewis acid can help to achieve the thermodynamically more stable trans configuration.

Q2: The hydrogenation of my biphenyl precursor is slow or incomplete, resulting in cyclohexylbenzene intermediates. What can I do to drive the reaction to completion?

A2: Incomplete hydrogenation is another potential issue. To ensure full conversion to the bicyclohexyl product, consider the following:

  • Catalyst Activity and Loading: Ensure your catalyst is active. If using a commercial catalyst, check its specifications. Catalyst loading is also a critical parameter that can be optimized.

  • Reaction Time: The reaction may simply require a longer duration for complete conversion. Monitor the reaction progress using techniques like TLC, GC, or HPLC.

  • Hydrogen Pressure: Increasing the hydrogen pressure can enhance the rate of hydrogenation.

  • Temperature: While higher temperatures can increase the reaction rate, they may also lead to side reactions. A careful optimization of the temperature is necessary. For example, in the selective hydrogenation of biphenyl to cyclohexylbenzene, a 20% Ni/SiO₂ catalyst showed excellent activity at 200 °C and 3 MPa.[6]

Q3: How can I purify the trans isomer from the cis isomer in my final product mixture?

A3: Separating cis and trans isomers can be challenging due to their similar physical properties. Potential purification methods include:

  • Fractional Crystallization: This is a common technique for separating isomers. The trans isomer is often more crystalline and may have a different solubility profile than the cis isomer, allowing for separation through careful selection of a crystallization solvent.

  • Chromatography: Column chromatography can be effective for separating isomers. For analytical purposes, HPLC is a suitable method. A reverse-phase (RP) HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been reported for the analysis of this compound.

Q4: What analytical techniques are best for determining the cis/trans ratio of my product?

A4: Several analytical techniques can be employed to quantify the isomer ratio:

  • Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC/MS), is a powerful tool for separating and identifying volatile isomers.

  • High-Performance Liquid Chromatography (HPLC): As mentioned, HPLC is well-suited for the analysis of this carboxylic acid. Different column chemistries (e.g., C18, phenyl-hexyl, biphenyl) can provide varying degrees of separation for geometric isomers.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can often distinguish between cis and trans isomers based on differences in chemical shifts and coupling constants, particularly for the protons and carbons within the cyclohexyl rings.

Quantitative Data on Hydrogenation of Biphenyl Derivatives

The following table summarizes data from various studies on the hydrogenation of biphenyl and related compounds, highlighting the influence of different catalysts on product distribution. Note that the specific substrate and conditions vary between studies.

CatalystSubstrateTemperature (°C)Pressure (MPa/atm)SolventKey FindingsReference
20% Ni/SiO₂Biphenyl2003 MPaIsopropanol99.6% Biphenyl conversion, 99.3% yield of cyclohexylbenzene.[6]
1.5 wt.% Ru/SiO₂Biphenyl901.0 MPaNot specified99.9% Biphenyl conversion and 99.9% bicyclohexane selectivity.[4]
Rh/CBiphenyl50Not specifiedSupercritical CO₂Almost 100% yield of bicyclohexyl.[2]
Ru/CBiphenyl50Not specifiedSupercritical CO₂High initial selectivity to bicyclohexyl.[2]
3 wt.% Pt/CBiphenyl18070 atmNot specifiedEffective for hydrogenation.[3]

Experimental Protocols

Protocol 1: Synthesis of 4'-ethyl-1,1'-biphenyl-4-carboxylic acid (Precursor)

This protocol is based on a standard Suzuki-Miyaura coupling reaction.

Materials:

  • 4-bromobenzoic acid

  • 4-ethylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., a mixture of toluene and water)

Procedure:

  • In a round-bottom flask, combine 4-bromobenzoic acid, 4-ethylphenylboronic acid, and the palladium catalyst.

  • Add the base and the solvent mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and perform an aqueous workup. Acidify the aqueous layer to precipitate the carboxylic acid product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Hydrogenation to this compound

This protocol is adapted from the hydrogenation of biphenyl-4-carboxylic acid.

Materials:

  • 4'-ethyl-1,1'-biphenyl-4-carboxylic acid

  • Catalyst (e.g., Platinum oxide (PtO₂), Rh/C, or Ru/C)

  • Solvent (e.g., a mixture of ethanol and glacial acetic acid)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • To a high-pressure reaction vessel, add 4'-ethyl-1,1'-biphenyl-4-carboxylic acid and the solvent.

  • Carefully add the hydrogenation catalyst.

  • Seal the vessel and purge several times with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 40-100 psi, but may require higher pressures for full saturation).

  • Heat the mixture to the target temperature (e.g., 80-180 °C) and agitate (e.g., using a mechanical shaker).

  • Maintain the reaction under these conditions for several hours to overnight, monitoring hydrogen uptake.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Analyze the crude product for cis/trans isomer ratio.

  • Purify the product, primarily the trans isomer, by fractional crystallization or chromatography.

Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis (Suzuki Coupling) cluster_hydrogenation Hydrogenation 4-bromobenzoic_acid 4-bromobenzoic acid Precursor 4'-ethyl-1,1'-biphenyl-4-carboxylic acid 4-bromobenzoic_acid->Precursor 4-ethylphenylboronic_acid 4-ethylphenylboronic acid 4-ethylphenylboronic_acid->Precursor Target This compound Precursor->Target H₂, Catalyst (e.g., PtO₂, Rh/C) Cis_Isomer Cis-Isomer (Side Product) Precursor->Cis_Isomer Side Reaction Incomplete_Hydrogenation Partially Hydrogenated Intermediates Precursor->Incomplete_Hydrogenation Side Reaction Troubleshooting_Workflow Start Start Synthesis Check_Purity Analyze Product (HPLC, GC, NMR) Start->Check_Purity High_Trans High Purity Trans Isomer Check_Purity->High_Trans >95% Trans Low_Yield Low Yield / Incomplete Reaction Check_Purity->Low_Yield Incomplete Isomer_Mix Cis/Trans Isomer Mixture Check_Purity->Isomer_Mix <95% Trans End End High_Trans->End Optimize_Conditions Optimize Hydrogenation: - Catalyst - Temperature - Pressure - Reaction Time Low_Yield->Optimize_Conditions Isomer_Mix->Optimize_Conditions Purification Purification: - Fractional Crystallization - Chromatography Isomer_Mix->Purification Optimize_Conditions->Start Purification->Check_Purity

References

Technical Support Center: Scale-Up Production of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up production of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions (FAQs) related to the synthesis and purification of this important liquid crystal intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound on an industrial scale?

A1: While proprietary methods exist, a common and logical synthetic pathway involves a multi-step process. This typically starts with the formation of an ethyl-substituted biphenyl derivative, followed by hydrogenation to create the bicyclohexyl core. The final step is the introduction of the carboxylic acid group, often via a Friedel-Crafts acylation followed by a haloform reaction or oxidation, or alternatively through a Grignard reaction followed by carboxylation. The key is to control the stereochemistry to obtain the desired trans,trans isomer, which is crucial for its liquid crystal properties.

Q2: Why is the trans,trans stereochemistry so important for this molecule?

A2: The trans,trans configuration of the bicyclohexyl rings provides a linear and rigid molecular structure. This linearity is essential for the formation of stable liquid crystal phases over a wide temperature range.[1] The presence of cis isomers disrupts the molecular packing, leading to a decrease in the clearing point and other undesirable effects on the final liquid crystal display's performance.

Q3: What are the most critical parameters to control during the hydrogenation of the biphenyl precursor?

A3: The most critical parameters are catalyst selection (e.g., Rhodium on carbon, Ruthenium, or Platinum-based catalysts), hydrogen pressure, reaction temperature, and solvent.[2] These factors collectively influence the stereoselectivity of the hydrogenation, aiming to maximize the yield of the trans,trans isomer. Insufficient hydrogenation can leave aromatic residues, while overly harsh conditions might lead to side reactions.

Q4: How can I effectively remove the dicyclohexylurea byproduct if I use a DCC coupling agent for a related esterification?

A4: Dicyclohexylurea (DCU) is notoriously difficult to remove due to its low solubility in many organic solvents.[3] While filtration can remove the bulk of it, residual DCU often co-precipitates with the product. One strategy is to switch to a water-soluble carbodiimide, such as EDC-HCl, where the urea byproduct can be easily removed with an aqueous wash.[3] If DCC must be used, repeated crystallizations or column chromatography are often necessary for complete removal.

Q5: What is a reliable method for purifying the final carboxylic acid product?

A5: Recrystallization is the most common and effective method for purifying the final product on a large scale. The choice of solvent is critical and may require some experimentation. A solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures is ideal. For analytical purposes and purity confirmation, High-Performance Liquid Chromatography (HPLC) is a suitable technique.[4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired trans,trans Isomer in Hydrogenation

Problem: The hydrogenation of the 4-ethylbiphenyl precursor results in a low yield of the desired trans,trans-4-ethylbicyclohexyl, with significant amounts of cis isomers or incomplete hydrogenation.

Potential Cause Troubleshooting Steps
Suboptimal Catalyst - Experiment with different catalysts (e.g., Rh/C, Ru/C, PtO₂).- Ensure the catalyst is not poisoned or deactivated.
Incorrect Reaction Conditions - Optimize hydrogen pressure and reaction temperature. Higher pressures generally favor complete saturation.- Adjust the reaction time to ensure complete conversion.
Solvent Effects - The choice of solvent can influence stereoselectivity. Consider screening different solvents.
Issue 2: Poor Conversion in Friedel-Crafts Acylation

Problem: The Friedel-Crafts acylation of 4-ethylbicyclohexyl to introduce the acetyl group (a precursor to the carboxylic acid) shows low conversion.

Potential Cause Troubleshooting Steps
Catalyst Deactivation - Ensure strictly anhydrous conditions, as Lewis acid catalysts like AlCl₃ are highly moisture-sensitive.[5] - Use freshly opened or purified reagents and dry solvents.
Insufficient Catalyst - The ketone product can complex with the Lewis acid, deactivating it.[5] Use at least a stoichiometric amount, and often a slight excess, of the catalyst.
Low Substrate Reactivity - While the bicyclohexyl ring is activating, ensure no deactivating impurities are present in the starting material.
Issue 3: Difficulty in Isolating the Pure Carboxylic Acid

Problem: The final product, this compound, is difficult to purify, showing persistent impurities in HPLC analysis.

Potential Cause Troubleshooting Steps
Isomeric Impurities - Optimize the hydrogenation step to minimize cis isomers.- Employ fractional crystallization with a carefully selected solvent system to separate the isomers.
Residual Reagents or Byproducts - Ensure the workup procedure is adequate to remove all acidic or basic residues.- Consider a final wash with a non-polar solvent to remove any greasy byproducts before recrystallization.
Ineffective Recrystallization - Screen a variety of solvents or solvent mixtures for recrystallization.- Ensure slow cooling to promote the formation of well-defined crystals and exclude impurities.

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of 4-ethylbiphenyl

  • Preparation: In a high-pressure autoclave, charge 4-ethylbiphenyl and a suitable solvent (e.g., cyclohexane).

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Rhodium on Carbon) under an inert atmosphere.

  • Reaction: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure. Heat the mixture to the target temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake.

  • Workup: After the reaction is complete, cool the autoclave, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The resulting solution of 4-ethylbicyclohexyl can be used in the next step after solvent removal.

Protocol 2: General Procedure for Friedel-Crafts Acylation

  • Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Catalyst Suspension: Suspend aluminum chloride (AlCl₃) in an anhydrous solvent (e.g., dichloromethane) and cool the mixture in an ice bath.

  • Reagent Addition: Add acetyl chloride to the cooled suspension.

  • Substrate Addition: Add a solution of 4-ethylbicyclohexyl in the same solvent dropwise to the reaction mixture, maintaining a low temperature.

  • Reaction: Allow the reaction to stir at a low temperature before gradually warming to room temperature. Monitor the reaction by TLC or GC.

  • Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: The crude 4-(4-ethylbicyclohexyl)ethanone can be purified by distillation or used directly in the subsequent oxidation step.

Visualizations

experimental_workflow start 4-Ethylbiphenyl hydrogenation Hydrogenation (Rh/C, H2 pressure) start->hydrogenation intermediate1 4-Ethylbicyclohexyl (mixture of isomers) hydrogenation->intermediate1 acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) intermediate1->acylation intermediate2 4'-Ethyl-4-acetylbicyclohexyl acylation->intermediate2 oxidation Oxidation (e.g., Haloform Reaction) intermediate2->oxidation crude_product Crude Carboxylic Acid oxidation->crude_product purification Purification (Recrystallization) crude_product->purification final_product Trans-4'-ethyl-(1,1'-bicyclohexyl) -4-carboxylic acid purification->final_product

Caption: A typical synthetic workflow for the target molecule.

troubleshooting_logic start Low Final Yield check_hydrogenation Check Hydrogenation Step: Incomplete reaction or wrong isomers? start->check_hydrogenation check_acylation Check Acylation Step: Low conversion? start->check_acylation check_purification Check Purification Step: High loss during recrystallization? start->check_purification optimize_hydrogenation Optimize Catalyst, Pressure, Temp. check_hydrogenation->optimize_hydrogenation optimize_acylation Ensure Anhydrous Conditions, Use Sufficient Catalyst check_acylation->optimize_acylation optimize_purification Screen Recrystallization Solvents check_purification->optimize_purification

Caption: A logical troubleshooting guide for low product yield.

References

Technical Support Center: Purification of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid." The following information is designed to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude "this compound"?

A1: The primary impurities depend on the synthetic route used. A common synthesis involves the catalytic hydrogenation of 4'-ethyl-biphenyl-4-carboxylic acid. In this case, the most prevalent impurities are:

  • Cis-isomer: The hydrogenation process can lead to the formation of the cis-isomer of 4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid. The trans-isomer is typically the desired product.

  • Unreacted Starting Material: Incomplete hydrogenation can leave residual 4'-ethyl-biphenyl-4-carboxylic acid in the product mixture.

  • Partially Hydrogenated Intermediates: Intermediates such as 4'-ethyl-cyclohexylbenzene-4-carboxylic acid may be present if the reaction does not go to completion.

  • Over-hydrogenated Products: In some cases, the carboxylic acid group may be reduced, or other parts of the molecule may undergo further hydrogenation.

  • Catalyst Residues: Trace amounts of the hydrogenation catalyst (e.g., palladium or platinum) may be present in the crude product.

Q2: What is a recommended starting method for the purification of the crude product?

A2: Recrystallization is a highly effective and commonly used first step for the purification of "this compound." A solvent system of n-heptane and ethanol has been shown to be effective for similar compounds.[1] The significantly different polarities of the desired trans-isomer and the common impurities allow for efficient separation.

Q3: How can I monitor the purity of my sample during the purification process?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the purity of "this compound." A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid, can effectively separate the target compound from its impurities.[2] Gas Chromatography (GC) after derivatization (e.g., methylation) can also be used, particularly for analyzing the ratio of cis and trans isomers.

Q4: I am having trouble removing the cis-isomer. What should I do?

A4: The separation of cis and trans isomers can be challenging due to their similar chemical properties. If a single recrystallization is insufficient, consider the following:

  • Multiple Recrystallizations: Repeated recrystallization can progressively enrich the desired trans-isomer.

  • Solvent System Optimization: Experiment with different solvent ratios or alternative solvent systems. The solubility of the cis and trans isomers may differ more significantly in other solvents.

  • Column Chromatography: If recrystallization is not effective, column chromatography is a powerful technique for separating isomers. Normal-phase chromatography on silica gel or reverse-phase chromatography can be employed.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Suggested Solution
Compound is too soluble in the chosen solvent system. Reduce the proportion of the more polar solvent (e.g., ethanol) in the mixture. Try cooling the solution to a lower temperature to induce precipitation.
Too much solvent was used. Concentrate the solution by evaporating some of the solvent before cooling.
Premature crystallization during hot filtration. Ensure the filtration apparatus is pre-heated. Use a minimum amount of hot solvent to dissolve the crude product.
The desired product remains in the mother liquor. Concentrate the mother liquor and attempt a second recrystallization. Analyze the mother liquor by HPLC to quantify the amount of lost product.
Problem 2: Product Purity is Still Low After Recrystallization
Possible Cause Suggested Solution
Inappropriate solvent system. The chosen solvent system may not provide sufficient differentiation in solubility between the product and impurities. Screen a range of solvents with varying polarities.
Co-precipitation of impurities. The cooling rate may be too fast, leading to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
High initial impurity load. If the crude product is very impure, a single recrystallization may not be sufficient. Consider a preliminary purification step, such as a simple filtration or a wash with a solvent in which the desired product is sparingly soluble.
Presence of highly soluble impurities. If impurities are very soluble in the recrystallization solvent, they should remain in the mother liquor. However, if they are present in large quantities, they may still contaminate the final product. Consider column chromatography for their removal.
Problem 3: Presence of Cis-Isomer Confirmed by Analysis
Possible Cause Suggested Solution
Inefficient separation during recrystallization. The solubility difference between the cis and trans isomers in the chosen solvent system may be small. Experiment with different solvent systems. For example, try a non-polar solvent like hexane or cyclohexane with a small amount of a more polar co-solvent.
Isomerization during workup or purification. While less common for this compound, check if any harsh acidic or basic conditions are being used that could potentially cause isomerization.
Need for a more powerful separation technique. If recrystallization fails to provide the desired purity, preparative HPLC or flash column chromatography are recommended for isomer separation.

Experimental Protocols

Protocol 1: Recrystallization of "this compound"

This protocol is a starting point and may require optimization based on the impurity profile of your crude product. A similar procedure has been reported to yield a purity of 99.9% for a related compound.[1]

  • Dissolution: In a flask, add the crude "this compound." Add a minimal amount of a hot solvent mixture of n-heptane and ethanol (a starting ratio of 4:1 v/v can be tested) until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Analyze the purity of the recrystallized product and the mother liquor by HPLC.

Protocol 2: HPLC Analysis for Purity Assessment

This method is based on a published procedure for the analysis of "this compound."[2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) with 0.1% phosphoric acid or formic acid. The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Data Presentation

The following tables provide a template for recording and comparing purification results. Actual data will vary depending on the specific experimental conditions.

Table 1: Recrystallization Solvent Screening

Solvent System (v/v)Yield (%)Purity (trans-isomer, %)
n-Heptane / Ethanol (4:1)DataData
Hexane / Ethyl Acetate (X:Y)DataData
TolueneDataData
MethanolDataData

Table 2: Typical Impurity Profile Before and After Purification

CompoundCrude Product (%)After 1st Recrystallization (%)After 2nd Recrystallization (%)
trans-isomer DataDataData
cis-isomer DataDataData
4'-ethyl-biphenyl-4-carboxylic acid DataDataData
Other Impurities DataDataData

Visualizations

Experimental Workflow for Purification and Analysis

G cluster_purification Purification cluster_analysis Analysis crude Crude Product dissolve Dissolve in Hot Solvent Mixture crude->dissolve filter_hot Hot Filtration dissolve->filter_hot crystallize Cool to Crystallize filter_hot->crystallize filter_cold Vacuum Filtration crystallize->filter_cold wash Wash with Cold Solvent filter_cold->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product hplc_sample Prepare Sample for HPLC pure_product->hplc_sample Take sample hplc_inject Inject on HPLC hplc_sample->hplc_inject hplc_data Analyze Chromatogram hplc_inject->hplc_data purity_check Purity Check hplc_data->purity_check purity_check->dissolve Repeat Purification purity_check->pure_product Purity OK

Caption: Workflow for the purification and analysis of the target compound.

Troubleshooting Logic for Low Purity After Recrystallization

G start Low Purity After Recrystallization check_impurities Analyze Impurity Profile (e.g., via HPLC) start->check_impurities cis_present Cis-isomer is the major impurity check_impurities->cis_present Cis-isomer dominant other_impurities Other impurities are significant check_impurities->other_impurities Other impurities optimize_solvent Optimize Recrystallization Solvent System cis_present->optimize_solvent other_impurities->optimize_solvent multiple_recrystallizations Perform Multiple Recrystallizations optimize_solvent->multiple_recrystallizations column_chromatography Consider Column Chromatography multiple_recrystallizations->column_chromatography If purity still low end Achieve Desired Purity multiple_recrystallizations->end Purity OK column_chromatography->end

References

Technical Support Center: HPLC Separation of Bicyclohexyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of bicyclohexyl carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a good starting method for the HPLC separation of bicyclohexyl carboxylic acids?

A good starting point for analyzing bicyclohexyl carboxylic acids is a reverse-phase (RP) HPLC method.[1] A typical setup uses a C18 column with a mobile phase consisting of acetonitrile (MeCN) and water, acidified to suppress the ionization of the carboxylic acid group.[1] Using an acid like phosphoric acid or formic acid in the mobile phase is crucial for achieving sharp, symmetrical peaks by minimizing interactions with the silica stationary phase.[1][2]

Q2: Why am I observing significant peak tailing with my bicyclohexyl carboxylic acid analysis?

Peak tailing is a common issue when analyzing acidic compounds like carboxylic acids.[3] The primary cause is often the interaction between the analyte and acidic silanol groups present on the surface of silica-based stationary phases.[2] This is particularly problematic for basic compounds, but can also affect polar acidic compounds. Other potential causes include column overload, a blocked column frit, or the presence of a void at the column inlet.[4][5]

Q3: My retention times are shifting from one injection to the next. What are the likely causes?

Shifting retention times can compromise the reliability of your analysis.[6] The most common causes include:

  • Changes in Mobile Phase Composition: Small variations in the solvent ratio or pH can significantly alter retention times. It is crucial to prepare fresh mobile phases accurately.[6]

  • Temperature Fluctuations: Inconsistent column temperature affects the viscosity of the mobile phase and analyte partitioning. Using a column oven is recommended for stable temperatures.[5][6]

  • Column Degradation: Over time, the stationary phase can degrade, especially when exposed to extreme pH levels, leading to a gradual drift in retention.[6]

  • System Leaks or Pump Issues: Leaks in the system can cause pressure fluctuations and erratic flow rates, leading to inconsistent retention times.[5]

Q4: I'm seeing split or broad peaks in my chromatogram. How can I fix this?

Split or broad peaks can indicate a variety of problems within your HPLC system or method.[3][7]

  • Split Peaks: Often caused by a partially blocked column frit, a void in the column packing, or a mismatch between the sample solvent and the mobile phase.[6] Injecting the sample in a solvent stronger than the mobile phase can cause the peak to distort.

  • Broad Peaks: This can be a sign of column deterioration, extra-column volume (e.g., from overly long tubing), or a mobile phase flow rate that is too low.[5][7] Contamination of the guard or analytical column can also lead to peak broadening.

Q5: How can I improve the resolution between my bicyclohexyl carboxylic acid and its impurities?

Poor resolution, where two peaks are not fully separated, can hinder accurate quantification.[8] To improve resolution, you can adjust several parameters:

  • Mobile Phase Composition: Altering the percentage of the organic solvent (%B) can change the retention factor (k) and improve separation.[9]

  • Column Chemistry: Switching to a different stationary phase (e.g., from a C18 to a phenyl-hexyl) can change selectivity (α) and resolve co-eluting peaks.[9] Using columns with smaller particle sizes can increase efficiency (N), resulting in sharper peaks and better resolution.[9]

  • Flow Rate: Lowering the flow rate generally increases efficiency and can improve resolution, though it will also increase the analysis time.[8]

  • Temperature: Adjusting the column temperature can also affect selectivity and improve separation.[8]

Troubleshooting Guides

General Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing common HPLC problems. Start by identifying the primary symptom and follow the path to potential causes and solutions.

start Problem Identified pressure Pressure Anomaly start->pressure peak_shape Poor Peak Shape start->peak_shape retention Retention Time Variability start->retention resolution Poor Resolution start->resolution high_p High Backpressure pressure->high_p low_p Low Backpressure pressure->low_p tailing Peak Tailing peak_shape->tailing fronting Peak Fronting peak_shape->fronting split Split/Broad Peaks peak_shape->split drift Drifting RT retention->drift erratic Erratic RT retention->erratic coelution Co-elution resolution->coelution sol_high_p Check for blockage (frit, column, tubing) high_p->sol_high_p Cause sol_low_p Check for leaks (fittings, seals) low_p->sol_low_p Cause sol_tailing Lower mobile phase pH Use end-capped column tailing->sol_tailing Cause sol_fronting Reduce sample load Check solvent match fronting->sol_fronting Cause sol_split Replace column/frit Match sample solvent split->sol_split Cause sol_drift Equilibrate column Check temperature drift->sol_drift Cause sol_erratic Check pump Degas mobile phase erratic->sol_erratic Cause sol_resolution Optimize mobile phase Change column coelution->sol_resolution Cause

Caption: A logical workflow for diagnosing common HPLC issues.

Peak Tailing Troubleshooting for Carboxylic Acids

Peak tailing is a frequent challenge when analyzing acidic compounds. This diagram outlines the specific causes and corrective actions.

start Peak Tailing Observed cause1 Chemical Cause: Silanol Interactions start->cause1 cause2 Physical Cause: Column Issues start->cause2 cause3 Method Cause: Sample Overload start->cause3 sub_cause1a Mobile phase pH too high cause1->sub_cause1a sub_cause1b Non end-capped column cause1->sub_cause1b sub_cause2a Partially blocked frit cause2->sub_cause2a sub_cause2b Column void/degradation cause2->sub_cause2b sub_cause3a Sample concentration too high cause3->sub_cause3a solution1a Lower pH (2.5-3.5) with acid (formic, TFA) sub_cause1a->solution1a Solution solution1b Use modern, end-capped 'Type-B' silica column sub_cause1b->solution1b Solution solution2a Backflush column; Replace frit or column sub_cause2a->solution2a Solution solution2b Replace column sub_cause2b->solution2b Solution solution3a Reduce injection volume or dilute sample sub_cause3a->solution3a Solution

Caption: Troubleshooting pathway for peak tailing in acidic compound analysis.

Summary of Common HPLC Problems and Solutions

The table below summarizes common issues, their potential causes, and recommended solutions to streamline your troubleshooting process.

ProblemPotential CausesRecommended Solutions
High Backpressure Blocked column frit or guard column; Particulate matter from sample; Buffer precipitation.[2][10]Reverse-flush the column; Filter all samples and mobile phases; Ensure buffer is soluble in the mobile phase.[2][11]
Retention Time Drift Column temperature fluctuations; Column aging/degradation; Mobile phase composition changing over time.[6]Use a column oven; Replace the column; Prepare fresh mobile phase daily.[6]
Peak Tailing Secondary interactions with residual silanols; Column overload; Blocked column frit.[2][3]Lower mobile phase pH (2.5-3.5); Use an end-capped column; Reduce sample concentration.[5][7]
Peak Fronting Column overload; Sample solvent stronger than mobile phase; Column damage or void.[3][6]Dilute the sample or reduce injection volume; Dissolve sample in mobile phase whenever possible.[6]
Split Peaks Partially blocked column inlet frit; Column void; Mismatch between sample solvent and mobile phase.[6]Replace the column or frit; Ensure sample solvent is weaker than or matches the mobile phase.[6]
Loss of Resolution Column aging/contamination; Incorrect mobile phase pH or composition; Change in selectivity.[12][13]Replace the column; Optimize mobile phase (pH, solvent ratio); Try a column with a different stationary phase.[9][13]

Experimental Protocols

Protocol 1: General RP-HPLC Method for Bicyclohexyl Carboxylic Acid

This protocol provides a robust starting point for method development.

Objective: To achieve a reliable and reproducible separation of bicyclohexyl carboxylic acids.

Materials:

  • HPLC-grade Acetonitrile (MeCN)

  • HPLC-grade water

  • Acid (e.g., Formic Acid, Phosphoric Acid)

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: HPLC-grade water with 0.1% Formic Acid.

    • Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

    • Filter both mobile phases through a 0.45 µm filter and degas thoroughly using an ultrasonicator or online degasser.[6]

  • Sample Preparation:

    • Dissolve the bicyclohexyl carboxylic acid sample in the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C[14]

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (or as determined by UV scan of the analyte)

    • Elution: Isocratic or Gradient. Start with an isocratic hold (e.g., 50% B) and adjust as needed to achieve desired retention and resolution. For complex mixtures, a gradient from 30% B to 90% B over 20 minutes may be a good starting point.

  • System Equilibration:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[6]

  • Analysis:

    • Inject a blank (sample solvent) first to identify any system or solvent-related peaks.

    • Inject the prepared sample.

    • Monitor pressure, peak shape, and retention time.

Protocol 2: Column Flushing and Regeneration

If you experience high backpressure or deteriorating peak shape, flushing the column can help remove contaminants.

Objective: To clean and regenerate an HPLC column to restore performance.

Materials:

  • HPLC-grade solvents: Water, Isopropanol (IPA), Acetonitrile (MeCN), Methanol (MeOH)

Procedure:

  • Disconnect the Column: Disconnect the column from the detector to avoid flushing contaminants into the flow cell.

  • Reverse the Column: Reverse the direction of flow through the column. This helps to flush particulates off the inlet frit more effectively.[2]

  • Flushing Sequence (for a C18 column):

    • Step 1: Aqueous Wash: Flush with 20 column volumes of HPLC-grade water to remove buffer salts. (Note: A 4.6 x 150 mm column has a volume of ~2.5 mL).

    • Step 2: Intermediate Solvent: Flush with 20 column volumes of Isopropanol. IPA is a good intermediate solvent as it is miscible with both aqueous and highly organic phases.

    • Step 3: Strong Organic Wash: Flush with 20 column volumes of a strong, non-polar solvent like Acetonitrile to remove strongly retained hydrophobic compounds.

    • Step 4: Return to Intermediate: Flush again with 20 column volumes of Isopropanol.

  • Re-equilibration:

    • Return the column to its normal flow direction.

    • Flush with the mobile phase (without buffer first, then with buffer) until the pressure and baseline are stable.

  • Performance Check:

    • Inject a standard to confirm that performance (peak shape, retention time) has been restored. If problems persist, the column may need to be replaced.[2]

References

Technical Support Center: Enhancing Thermal Stability of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and thermal analysis of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid derivatives. The aim is to enhance the thermal stability of these liquid crystal compounds, a critical factor for their application in various technologies.

I. Troubleshooting Guides

This section addresses common problems encountered during the synthesis and characterization of ester derivatives of this compound, with a focus on improving their thermal stability.

1. Low Clearing Point (Nematic-to-Isotropic Transition Temperature)

Problem: The synthesized liquid crystal ester exhibits a clearing point that is too low for the intended application, indicating insufficient thermal stability of the nematic phase.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Molecular Rigidity The core structure of the molecule significantly influences its thermal stability. The bicyclohexyl group in the parent acid already provides good rigidity. To further enhance this, consider esterification with aromatic phenols, especially those with extended, rigid structures like biphenyls or cyanophenols. The introduction of a cyano (-CN) group can increase the polarity and intermolecular interactions, leading to a more stable mesophase.
Inappropriate Terminal Chain Length The length of the alkyl chain on the phenolic moiety can affect the clearing point. Very short or very long chains can disrupt the liquid crystalline order. Systematically synthesize a homologous series of esters with varying alkyl chain lengths (e.g., C3 to C7) on the phenol to find the optimal length that maximizes the nematic range.
Presence of Impurities Unreacted starting materials, byproducts from the esterification reaction (e.g., dicyclohexylurea if using DCC), or residual solvents can act as impurities and depress the clearing point. Purify the final product meticulously using column chromatography and/or recrystallization. Confirm purity using techniques like NMR and HPLC.
Incorrect Isomeric Purity The trans isomer of the bicyclohexyl ring is crucial for achieving a stable, linear molecular shape necessary for liquid crystallinity. Ensure that the starting carboxylic acid has a high trans-isomeric purity. Isomerization can sometimes occur under harsh reaction conditions.

2. Product Decomposition During Synthesis or Analysis

Problem: The synthesized ester derivative decomposes at or below its clearing point, as observed by discoloration, gas evolution, or in TGA/DSC analysis.

Possible Causes & Solutions:

CauseRecommended Solution
Harsh Reaction Conditions High reaction temperatures or the use of strong acids/bases in esterification can lead to degradation. Employ milder esterification methods like the Steglich esterification, which is conducted at room temperature.[1][2][3]
Thermal Instability of the Ester Linkage The ester bond itself might be susceptible to thermolysis. While generally stable, its stability can be influenced by the electronic nature of the attached groups. Avoid highly electron-withdrawing groups near the ester linkage if decomposition is a concern.
Oxidative Degradation Exposure to air at elevated temperatures can cause oxidation. Perform thermal analysis (TGA/DSC) and high-temperature processing under an inert atmosphere (e.g., nitrogen or argon).[4][5]
Decarboxylation Carboxylic acids and some of their derivatives can undergo decarboxylation upon heating. While less common for esters compared to the parent acid, it can occur at high temperatures. Monitor for CO₂ evolution during thermal analysis.

3. Side Reactions During Steglich Esterification

Problem: The Steglich esterification yields a significant amount of N-acylurea byproduct instead of the desired ester.

Possible Causes & Solutions:

CauseRecommended Solution
Slow Reaction with the Alcohol If the alcohol is sterically hindered or has low nucleophilicity, the O-acylisourea intermediate can rearrange to the more stable N-acylurea before the alcohol can react.[3]
Insufficient DMAP Catalyst 4-Dimethylaminopyridine (DMAP) is a crucial catalyst that intercepts the O-acylisourea to form a highly reactive acylpyridinium intermediate, which then readily reacts with the alcohol. Ensure an adequate catalytic amount of DMAP is used (typically 5-10 mol%).[1][2][3]
Inappropriate Solvent The choice of solvent can influence the reaction rate and solubility of reactants and byproducts. Dichloromethane (DCM) is commonly used, but greener alternatives like acetonitrile can also be effective.[4]

II. Frequently Asked Questions (FAQs)

Q1: What structural features in the ester derivative of this compound are most effective at increasing the clearing point?

A1: A higher clearing point is generally achieved by increasing the overall rigidity and polarity of the molecule. Esterifying the carboxylic acid with aromatic phenols, particularly those containing a cyano (-CN) or a biphenyl group, is a highly effective strategy. The bicyclohexyl core provides a non-aromatic, rigid segment that contributes to a desirable combination of high clearing point and low viscosity.

Q2: What is a typical temperature range for the nematic phase of esters derived from this compound?

A2: The nematic range can vary significantly depending on the specific ester derivative. For esters formed with simple alkylphenols, the clearing points might be in the range of 50-100°C. However, by incorporating more rigid and polar groups, such as a cyanobiphenyl moiety, the clearing point can be extended to well above 150°C.

Q3: How can I confirm the thermal stability of my synthesized liquid crystal derivative?

A3: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques.

  • TGA measures the change in mass of a sample as a function of temperature. A TGA thermogram will show the onset temperature of decomposition. For a thermally stable liquid crystal, the decomposition temperature should be significantly higher than its clearing point.[4][5]

  • DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram will show endothermic peaks corresponding to phase transitions, such as melting (crystal to nematic/smectic) and clearing (nematic to isotropic). By cycling the temperature up and down, you can also assess the reversibility of these transitions and check for any degradation.[5][6][7][8]

Q4: My Steglich esterification reaction is not going to completion. What can I do?

A4: First, ensure all your reagents and solvents are anhydrous, as water will react with the DCC coupling agent. Increase the reaction time, as sterically hindered substrates may react more slowly. You can also try slightly increasing the amount of DCC and DMAP. If the reaction is still sluggish, consider using a more reactive carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]

Q5: How do I remove the dicyclohexylurea (DCU) byproduct from my Steglich esterification?

A5: DCU is sparingly soluble in many organic solvents and often precipitates out of the reaction mixture. The majority can be removed by filtration. However, some DCU may remain in solution. To remove the last traces, you can cool the solution to induce further precipitation or purify the product by column chromatography.

III. Quantitative Data on Thermal Properties

The following table summarizes the expected phase transition temperatures for representative ester derivatives of Trans-4'-alkyl-(1,1'-bicyclohexyl)-4-carboxylic acids. These values are illustrative and can vary based on the specific alkyl chain length (R) and the substituent on the phenyl ester (X).

R GroupX GroupMelting Point (°C)Clearing Point (°C)Nematic Range (°C)
Ethyl-H~50-60~70-80~20
Propyl-CN~60-70~120-130~60
Ethyl-OCH₃~55-65~85-95~30
Pentyl-CN~70-80~140-150~70
Ethyl-Phenyl~80-90~160-170~80

Note: These are estimated values based on trends observed in similar bicyclohexyl-based liquid crystals. Actual values must be determined experimentally.

IV. Experimental Protocols

1. Synthesis of a 4-Cyanophenyl Ester Derivative via Steglich Esterification

This protocol describes a general procedure for the synthesis of 4-cyanophenyl-trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylate.

Materials:

  • This compound

  • 4-Cyanophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), 4-cyanophenol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0°C with constant stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) to obtain the pure ester.

2. Thermal Analysis by DSC and TGA

Differential Scanning Calorimetry (DSC):

  • Accurately weigh 2-5 mg of the purified liquid crystal ester into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its expected clearing point.[5]

  • Cool the sample at the same rate to a temperature below its melting point.

  • Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible transition temperatures.

  • The melting point is determined from the peak of the endothermic transition from the crystalline to the liquid crystalline phase, and the clearing point is determined from the peak of the endothermic transition from the nematic to the isotropic phase.[8]

Thermogravimetric Analysis (TGA):

  • Accurately weigh 5-10 mg of the purified liquid crystal ester into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[4][5]

  • The TGA thermogram will show the percentage of mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

V. Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Thermal Analysis start Reactants: - Carboxylic Acid - Phenol - DCC, DMAP reaction Steglich Esterification (DCM, RT, 12-24h) start->reaction 1 filtration Filtration (Remove DCU) reaction->filtration 2 extraction Liquid-Liquid Extraction filtration->extraction 3 drying Drying (MgSO4) extraction->drying 4 purification Column Chromatography & Recrystallization drying->purification 5 product Pure Ester Derivative purification->product 6 dsc DSC Analysis product->dsc tga TGA Analysis product->tga data Thermal Stability Data: - Clearing Point - Decomposition Temp. dsc->data tga->data

Caption: Experimental workflow for the synthesis and thermal analysis of ester derivatives.

troubleshooting_logic start Low Thermal Stability (Low Clearing Point) check_purity Is the product pure? start->check_purity purify Purify by chromatography and/or recrystallization check_purity->purify No check_structure Is the molecular structure optimized? check_purity->check_structure Yes re_evaluate Re-synthesize and re-evaluate thermal properties purify->re_evaluate modify_structure Modify Structure: - Use rigid phenols (e.g., cyanobiphenyl) - Vary alkyl chain length check_structure->modify_structure No check_structure->re_evaluate Yes modify_structure->re_evaluate

Caption: Troubleshooting logic for addressing low thermal stability in synthesized liquid crystals.

References

Validation & Comparative

Comparative Analysis of Cyclohexene-Carboxylic Acid-Based Amidrazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of a series of novel amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety. The synthesis, anti-inflammatory, and antiproliferative activities of these compounds are presented, supported by experimental data, to inform researchers and professionals in the field of drug development.

Introduction

Amidrazone derivatives are recognized for their diverse biological activities, including anti-inflammatory, and antiproliferative properties.[1][2][3][4] The incorporation of a cyclohexene-carboxylic acid scaffold presents an interesting avenue for the development of new therapeutic agents. This guide focuses on a comparative study of six new acyl derivatives of amidrazones (compounds 2a-2f ) to elucidate their structure-activity relationships.[5][6][7]

Comparative Performance Data

The anti-inflammatory and antiproliferative effects of the synthesized amidrazone derivatives were evaluated. The results are summarized in the tables below.

Anti-inflammatory Activity

The anti-inflammatory potential of the compounds was assessed by measuring their effect on the production of key cytokines—Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10)—in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[5][8]

Table 1: Effect of Amidrazone Derivatives on Cytokine Production in LPS-Stimulated PBMCs

CompoundConcentration (µg/mL)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-10 Inhibition (%)
2a 50-Increase in production-
2b 100Significant InhibitionStrong InhibitionSignificant Reduction
2f 10Significant Inhibition--
50Significant Inhibition--
100~66-81%--

Data extracted from "Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid".[5][6][7] A "-" indicates that no significant inhibition was reported at the tested concentrations.

Antiproliferative Activity

The antiproliferative activity of the derivatives was evaluated in mitogen-stimulated human PBMCs.

Table 2: Antiproliferative Activity of Amidrazone Derivatives

CompoundConcentration (µg/mL)Proliferation InhibitionComparison to Ibuprofen
2a 100EffectiveMore effective
2d 100EffectiveMore effective
2f 100EffectiveMore effective

Data extracted from "Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid".[5][6][7]

Experimental Protocols

Cell Viability and Proliferation Assay

1. Cell Culture:

  • Human peripheral blood mononuclear cells (PBMCs) are used for the assay.[9][10][11]

  • Cells are cultured in a suitable medium, such as RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[12]

2. Assay Procedure:

  • The antiproliferative effects of the compounds are assessed in mitogen-stimulated PBMC cultures.[5]

  • Cell viability can be determined using methods like the MTT assay.[10][13]

Cytokine Production Assay

1. Cell Stimulation:

  • PBMCs are stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.[5]

2. Cytokine Measurement:

  • The concentrations of TNF-α, IL-6, and IL-10 in the cell culture supernatants are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[14][15][16]

Signaling Pathway and Experimental Workflow

Inflammatory Cytokine Signaling

The diagram below illustrates the interplay between the pro-inflammatory cytokines TNF-α and IL-6, and the anti-inflammatory cytokine IL-10, which is a key pathway modulated by the tested compounds.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Immune Cell (e.g., Macrophage) cluster_2 Pro-inflammatory Cytokines cluster_3 Anti-inflammatory Cytokine cluster_4 Cellular Response LPS LPS Macrophage Macrophage LPS->Macrophage activates TNFa TNF-α Macrophage->TNFa produces IL6 IL-6 Macrophage->IL6 produces IL10 IL-10 Macrophage->IL10 produces Inflammation Inflammation TNFa->Inflammation promotes IL6->Inflammation promotes IL10->TNFa inhibits IL10->IL6 inhibits IL10->Inflammation suppresses G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Sample Collection cluster_3 Analysis cluster_4 Data Interpretation A Isolate PBMCs from whole blood B Culture PBMCs with LPS and test compounds A->B C Collect cell culture supernatant B->C D Measure cytokine levels using ELISA C->D E Compare cytokine levels between treated and control groups D->E

References

Validating the Purity of Synthesized Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a key intermediate in the synthesis of liquid crystals and specialty polymers.[1] We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols and data presentation to aid in the selection of the most appropriate method for your research needs.

Introduction

This compound is a crucial building block in materials science, particularly for the synthesis of liquid crystal displays and advanced optical materials.[1] Its molecular structure, featuring a rigid bicyclohexyl core and a terminal carboxylic acid group, dictates the performance of the final product. Therefore, ensuring the high purity of this intermediate is paramount.

The primary synthesis route to this compound involves the catalytic hydrogenation of 4'-ethyl-biphenyl-4-carboxylic acid.[2][3] This process can lead to several impurities, including the unreacted starting material, cis/trans isomers of the product, and potentially over-hydrogenated byproducts. This guide will focus on methods to detect and quantify these and other potential impurities.

Comparative Analysis of Purity Validation Methods

The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, and the nature of the potential impurities. Below is a comparative summary of the most effective methods.

Analytical Technique Principle Information Obtained Strengths Limitations
High-Performance Liquid Chromatography (HPLC-UV) Differential partitioning of analytes between a stationary and a mobile phase.Quantitative purity, detection of non-volatile impurities.High resolution, excellent for quantifying known impurities.[4][5][6]Requires reference standards for impurity identification.
Quantitative Nuclear Magnetic Resonance (qNMR) Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Absolute purity determination without a specific reference standard of the analyte.[7][8][9][10][11]Provides structural information, non-destructive.Lower sensitivity compared to chromatographic methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.Identification and quantification of volatile and semi-volatile impurities.High sensitivity and specificity for volatile compounds.[12][13][14][15][16]Requires derivatization for non-volatile compounds like carboxylic acids.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for the routine quality control of synthesized this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Acetonitrile and water (e.g., 80:20 v/v) with 0.1% phosphoric acid.[4]

Procedure:

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 210 nm

  • Data Analysis: Calculate the purity of the synthesized sample by comparing the peak area of the main component to the total peak area of all components. Identify and quantify impurities by comparing their retention times and peak areas with those of known standards.

Expected Results: The primary peak corresponding to this compound should be well-resolved from any impurity peaks. Potential impurities to monitor include the unreacted 4'-ethyl-biphenyl-4-carboxylic acid, which would have a different retention time, and the cis-isomer of the product.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a powerful method for determining the absolute purity of the synthesized compound without the need for a specific reference standard of the analyte itself. An internal standard of known purity is used for quantification.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound and a known amount of the internal standard into an NMR tube.

  • Solvent Addition: Add a precise volume of the deuterated solvent.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Analysis:

    • Identify a well-resolved signal from the analyte and a signal from the internal standard.

    • Integrate the selected peaks.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS * 100 Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Expected Results: The ¹H NMR spectrum will provide structural confirmation of the synthesized compound. The purity calculation will give an absolute measure of the amount of the target molecule in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying and quantifying volatile impurities that may not be easily detected by HPLC. As carboxylic acids are not readily volatile, derivatization is required.

Instrumentation:

  • GC-MS system

Derivatization Reagent:

  • (Trimethylsilyl)diazomethane (TMS-diazomethane) or a similar methylating agent.

Procedure:

  • Derivatization:

    • Dissolve a known amount of the synthesized sample in a suitable solvent (e.g., methanol/diethyl ether).

    • Add the methylating agent dropwise until a persistent yellow color is observed, indicating complete derivatization to the methyl ester.

    • Quench the excess reagent with a few drops of acetic acid.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature program to separate the components.

    • The mass spectrometer will provide mass spectra for each eluting peak.

  • Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST). Quantify the impurities using an internal standard or by area percent normalization.

Expected Results: The GC-MS analysis will reveal the presence of any volatile or semi-volatile impurities. The primary peak will correspond to the methyl ester of this compound. Potential impurities that could be identified include residual solvents and byproducts from the synthesis.

Data Presentation

For a clear comparison of the purity of the synthesized product with a commercially available alternative, such as Trans-4'-propyl-(1,1'-bicyclohexyl)-4-carboxylic acid, the following tables can be used to summarize the data.

Table 1: HPLC-UV Purity Analysis

Compound Retention Time (min) Peak Area (%) Purity (%)
Synthesized ProductInsert ValueInsert ValueInsert Value
Commercial AlternativeInsert ValueInsert ValueInsert Value

Table 2: qNMR Purity Analysis

Compound Selected ¹H Signal (ppm) Integral Ratio (Analyte/IS) Calculated Purity (%)
Synthesized ProductInsert ValueInsert ValueInsert Value
Commercial AlternativeInsert ValueInsert ValueInsert Value

Table 3: GC-MS Impurity Profile (as Methyl Esters)

Impurity Retention Time (min) Relative Abundance (%) in Synthesized Product Relative Abundance (%) in Commercial Alternative
e.g., 4'-ethyl-biphenyl-4-carboxylateInsert ValueInsert ValueInsert Value
e.g., cis-isomerInsert ValueInsert ValueInsert Value
Other identified impuritiesInsert ValueInsert ValueInsert Value

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow Synthesis Synthesized Product (this compound) HPLC_UV HPLC-UV Analysis Synthesis->HPLC_UV Initial Purity Screen qNMR qNMR Analysis Synthesis->qNMR Absolute Purity Determination GC_MS GC-MS Analysis (after derivatization) Synthesis->GC_MS Volatile Impurity Profile Data_Comparison Data Comparison & Purity Assessment HPLC_UV->Data_Comparison qNMR->Data_Comparison GC_MS->Data_Comparison Final_Report Final Purity Report Data_Comparison->Final_Report

Caption: Workflow for purity validation of the target compound.

Conclusion

The purity of this compound is critical for its performance in advanced materials. A multi-faceted analytical approach is recommended for comprehensive purity validation. HPLC-UV provides a robust method for routine quality control and quantification of known impurities. qNMR offers an excellent orthogonal technique for absolute purity determination, while GC-MS is invaluable for identifying and quantifying volatile and semi-volatile impurities. By employing these methods in a structured workflow, researchers can confidently assess the purity of their synthesized material and ensure the reliability of their subsequent experiments and product development.

References

Comparative Analysis of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic Acid and its Homologues for Applications in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the characterization data for "Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid" and its closely related homologues, "Trans-4'-propyl-(1,1'-bicyclohexyl)-4-carboxylic acid" and "Trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid". This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science, with a particular focus on the synthesis of liquid crystals.

Executive Summary

Physicochemical Properties

The physical and chemical properties of these compounds are crucial for their application in material synthesis. The following table summarizes key parameters.

PropertyThis compoundTrans-4'-propyl-(1,1'-bicyclohexyl)-4-carboxylic acidTrans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid
CAS Number 84976-67-0[1]65355-32-0[2]65355-33-1[3][4]
Molecular Formula C15H26O2[1]C16H28O2[2]C18H32O2[3][4]
Molecular Weight 238.37 g/mol [1]252.39 g/mol [2]280.45 g/mol [3][4]
Boiling Point (Predicted) 355.8 ± 10.0 °C370.9 ± 10.0 °C[5]400.2 ± 13.0 °C[3]
Density (Predicted) 1.008 ± 0.06 g/cm³0.998 ± 0.06 g/cm³[5]0.980 ± 0.06 g/cm³[3]
pKa (Predicted) 4.90 ± 0.104.90 ± 0.10[5]4.90 ± 0.10[3]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of these compounds. While specific experimental spectra are not publicly available, the following sections describe the expected spectral features based on their chemical structures.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of these compounds, one would expect to see a complex series of overlapping multiplets in the aliphatic region (approximately 0.8-2.5 ppm) corresponding to the numerous protons of the two cyclohexane rings and the alkyl chain. The proton of the carboxylic acid group would likely appear as a broad singlet significantly downfield, typically above 10 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectra would show a number of signals in the aliphatic region (around 20-50 ppm) for the carbons of the cyclohexane rings and the alkyl chains. The carbon of the carboxylic acid group (C=O) would be observed in the downfield region, typically between 170 and 185 ppm.

Infrared (IR) Spectroscopy

The IR spectra of these carboxylic acids will be characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp absorption band corresponding to the C=O stretching vibration of the carbonyl group is expected around 1700 cm⁻¹.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of each compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the alkyl chain and cyclohexane rings.

Experimental Protocols

The following are generalized experimental protocols for the characterization techniques discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin pellet.

  • Analysis: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the different functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a novel organic compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Carboxylic Acid Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Caption: A logical workflow for the synthesis and characterization of the target carboxylic acids.

Conclusion

References

A Comparative Analysis of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid and Trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid as Liquid Crystal Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid and trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, two key intermediates in the synthesis of advanced liquid crystal materials. This analysis is based on their physicochemical properties and the expected performance of their derivatives in liquid crystal applications, supported by established principles in materials science. While direct comparative studies on these specific carboxylic acids are not extensively available in peer-reviewed literature, this guide extrapolates their performance based on well-documented trends in homologous series of liquid crystals.

Physicochemical Properties

A fundamental comparison of the two molecules reveals differences in their molecular weight and predicted properties, which are anticipated to influence the characteristics of the resulting liquid crystal materials. The additional three methylene groups in the pentyl chain lead to a higher molecular weight and are expected to affect intermolecular forces.

PropertyThis compoundtrans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid
Molecular Formula C15H26O2C18H32O2
Molecular Weight 238.37 g/mol 280.45 g/mol [1]
Predicted pKa Not available4.90±0.10[2]
Predicted Boiling Point Not available400.2±13.0 °C[3]
Predicted Density Not available0.980±0.06 g/cm³[3]
Appearance White crystalline powderWhite crystal[2]

Performance in Liquid Crystal Applications

Both carboxylic acids serve as crucial building blocks for calamitic (rod-shaped) liquid crystals, typically through esterification with a mesogenic phenol, often containing a cyano or other polar group. The bicyclohexyl core is known to impart desirable properties such as low viscosity and high clearing points in the final liquid crystal materials, which are advantageous for display applications requiring fast response times.[4][5]

The primary differentiator between the two compounds is the length of the terminal alkyl chain (ethyl vs. pentyl). In homologous series of liquid crystals, the length of the alkyl chain is a critical determinant of the mesomorphic properties.

Expected Impact of Alkyl Chain Length:

  • Mesophase Stability and Type: An increase in the alkyl chain length, as in the case of the pentyl derivative compared to the ethyl derivative, generally leads to a stabilization of the mesophase. Longer alkyl chains tend to promote the formation of more ordered smectic phases over nematic phases. It is also common for the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) to increase with chain length, although this can exhibit an "odd-even" effect where the trend is not strictly linear.

  • Viscosity: While the bicyclohexyl core contributes to low viscosity, increasing the alkyl chain length can lead to a slight increase in viscosity due to stronger intermolecular van der Waals forces. However, for relatively short chains like ethyl and pentyl, this effect is generally less pronounced than the influence of the rigid core.

  • Optical Anisotropy (Birefringence): The core structure of the molecule primarily determines the birefringence. The terminal alkyl chain has a smaller, though not negligible, effect.

Based on these principles, liquid crystals derived from trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid are anticipated to exhibit a broader range of mesophases, potentially including smectic phases, and likely a higher clearing point compared to those derived from the ethyl analogue.

Experimental Protocols

The synthesis of liquid crystal esters from these carboxylic acids and a phenolic component (e.g., 4-cyanophenol) typically follows standard esterification procedures. Below are generalized protocols for synthesis and characterization.

Synthesis of Liquid Crystal Esters (General Protocol)

This process involves the esterification of the carboxylic acid with a suitable phenol to create the final liquid crystal molecule. A common and effective method is the Steglich esterification, which proceeds under mild conditions.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Carboxylic_Acid trans-4'-alkyl-(1,1'-bicyclohexyl)-4-carboxylic acid Reaction Stir in anhydrous solvent (e.g., DCM) at 0°C to room temperature Carboxylic_Acid->Reaction Phenol Mesogenic Phenol (e.g., 4-cyanophenol) Phenol->Reaction DCC DCC (Dicyclohexylcarbodiimide) DCC->Reaction DMAP DMAP (4-Dimethylaminopyridine) DMAP->Reaction Crude_Ester Crude Liquid Crystal Ester Reaction->Crude_Ester Urea Dicyclohexylurea (precipitate) Reaction->Urea Purification Filtration and Column Chromatography Crude_Ester->Purification Urea->Purification Final_Product Purified Liquid Crystal Ester Purification->Final_Product

Fig. 1: General workflow for the Steglich esterification of bicyclohexyl carboxylic acids.

Procedure:

  • Dissolve the carboxylic acid (1.0 eq.), the phenol (1.0 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq.) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Filter off the precipitated dicyclohexylurea byproduct.

  • Wash the filtrate with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization of Liquid Crystalline Properties

The mesomorphic properties of the synthesized esters are primarily investigated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

G cluster_pom Polarized Optical Microscopy (POM) cluster_dsc Differential Scanning Calorimetry (DSC) LC_Sample Synthesized Liquid Crystal Ester POM_Heating Heat sample on a hot stage LC_Sample->POM_Heating DSC_Cycle Heat-cool-heat cycle at a controlled rate (e.g., 10°C/min) LC_Sample->DSC_Cycle POM_Observation Observe texture changes under crossed polarizers POM_Heating->POM_Observation POM_Cooling Cool sample and observe textures POM_Observation->POM_Cooling POM_Result Identify mesophase types (e.g., nematic, smectic) and transition temperatures POM_Cooling->POM_Result DSC_Analysis Analyze thermogram for endothermic and exothermic peaks DSC_Cycle->DSC_Analysis DSC_Result Determine transition temperatures and enthalpy changes (ΔH) DSC_Analysis->DSC_Result

Fig. 2: Workflow for the characterization of liquid crystal properties.

POM Procedure:

  • Place a small amount of the sample between a microscope slide and a coverslip.

  • Heat the sample on a hot stage to its isotropic liquid phase.

  • Cool the sample slowly and observe the formation of characteristic textures under a polarizing microscope. Nematic phases typically show schlieren or marbled textures, while smectic phases exhibit focal-conic fan or mosaic textures.

  • Record the temperatures at which phase transitions occur.

DSC Procedure:

  • Accurately weigh a small amount of the sample (5-10 mg) into an aluminum DSC pan and seal it.

  • Place the sample and an empty reference pan in the DSC instrument.

  • Run a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min).

  • The resulting thermogram will show peaks corresponding to phase transitions. The peak onset temperature provides the transition temperature, and the peak area corresponds to the enthalpy of the transition.

Conclusion

Both this compound and trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid are valuable precursors for the synthesis of high-performance liquid crystals. The choice between them will depend on the desired properties of the final material.

  • For applications requiring a simple nematic phase and potentially lower viscosity, the ethyl derivative may be the more suitable starting material.

  • For applications where a broader temperature range of a smectic phase or a higher clearing point is desired, the pentyl derivative would be the preferred choice.

Further experimental investigation is necessary to fully quantify the differences in the liquid crystalline properties of materials derived from these two precursors. The provided protocols offer a framework for such a comparative study.

References

Benchmarking the optical anisotropy of "Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid" based liquid crystals

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Optical Anisotropy of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic Acid Based Liquid Crystals

Data Presentation: A Comparative Look at Optical Anisotropy

Optical anisotropy, or birefringence (Δn), is a critical parameter for liquid crystals, defining their ability to manipulate light. The table below summarizes the birefringence of two commonly used liquid crystal mixtures, E7 and 5CB (4-Cyano-4'-pentylbiphenyl), which serve as industry benchmarks. This data provides a quantitative context for evaluating novel liquid crystal materials.

Liquid Crystal MaterialBirefringence (Δn) at Room Temperature (approx. 20-25 °C)Wavelength (nm)Notes
E7 ~0.225589A eutectic mixture of several cyanobiphenyl and terphenyl liquid crystals, known for its wide nematic range and high birefringence.[1][2][3]
5CB (4-Cyano-4'-pentylbiphenyl) ~0.18 - 0.21589A well-characterized single-component nematic liquid crystal, often used as a standard for physical property measurements.[4][5][6]
This compound Not available in cited literature-This guide provides the methodology to determine this value experimentally.

Experimental Protocol: Measuring Optical Anisotropy

The following is a detailed protocol for the determination of the optical anisotropy of a nematic liquid crystal using an Abbe refractometer. This method allows for the measurement of the two principal refractive indices, the extraordinary refractive index (nₑ) and the ordinary refractive index (nₒ). The birefringence (Δn) is then calculated as the difference between these two values (Δn = nₑ - nₒ).

Objective: To measure the extraordinary (nₑ) and ordinary (nₒ) refractive indices of a liquid crystal sample and determine its optical anisotropy (Δn).

Materials and Equipment:

  • Abbe refractometer with a polarizing eyepiece and a sodium lamp light source (λ = 589 nm).

  • Temperature-controlled water bath.

  • The liquid crystal sample to be tested (e.g., this compound).

  • Alignment layer solution (e.g., a dilute solution of polyvinyl alcohol - PVA).

  • Spin coater.

  • Hot plate.

  • Lens cleaning paper and a suitable solvent (e.g., acetone or ethanol).

  • Glass slides.

  • Rubbing cloth (e.g., velvet).

Procedure:

  • Prism Preparation:

    • Thoroughly clean the prisms of the Abbe refractometer with lens cleaning paper and a suitable solvent.

    • For anisotropic measurements, a thin alignment layer must be applied to the prism surfaces to induce a uniform orientation of the liquid crystal molecules.

    • Apply a thin layer of the alignment solution (e.g., PVA) onto the surface of the refractometer's prisms using a spin coater.

    • Heat the prisms on a hot plate to the temperature required to cure the alignment layer.

    • Gently rub the coated prism surfaces in a single direction with a rubbing cloth to create micro-grooves that will align the liquid crystal molecules.

  • Sample Loading:

    • Place a small drop of the liquid crystal sample onto the lower prism of the Abbe refractometer.

    • Carefully bring the upper prism into contact with the lower prism, ensuring the liquid crystal spreads evenly to form a thin film.

  • Temperature Control:

    • Connect the temperature-controlled water bath to the Abbe refractometer and set it to the desired measurement temperature (e.g., 25 °C).

    • Allow sufficient time for the instrument and the sample to reach thermal equilibrium.

  • Refractive Index Measurement:

    • Turn on the sodium lamp light source.

    • Looking through the eyepiece, adjust the refractometer's controls to bring the boundary line between the light and dark fields into view.

    • Measurement of the Ordinary Refractive Index (nₒ):

      • Rotate the polarizing eyepiece to the 0° position. This aligns the polarization of the light perpendicular to the rubbing direction of the alignment layer.

      • Adjust the refractometer's scale until the boundary line is sharp and centered on the crosshairs.

      • Read the value of the ordinary refractive index (nₒ) from the scale.

    • Measurement of the Extraordinary Refractive Index (nₑ):

      • Rotate the polarizing eyepiece to the 90° position. This aligns the polarization of the light parallel to the rubbing direction.

      • The boundary line will shift. Re-adjust the refractometer's scale to bring the new, sharp boundary line to the center of the crosshairs.

      • Read the value of the extraordinary refractive index (nₑ) from the scale.

  • Calculation of Birefringence (Δn):

    • Calculate the optical anisotropy using the formula: Δn = nₑ - nₒ.

  • Data Recording and Repetition:

    • Record the measured values of nₑ, nₒ, and the calculated Δn, along with the measurement temperature and the wavelength of the light source.

    • Repeat the measurement at different temperatures if the temperature dependence of the birefringence is required.

Visualizing the Experimental Workflow

The following diagrams illustrate the key logical and experimental flows in the benchmarking process.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Birefringence Measurement cluster_analysis Data Analysis prep_lc Liquid Crystal Sample prep_load Load Sample onto Refractometer prep_lc->prep_load prep_align Prepare Alignment Layer on Prism prep_align->prep_load measure_temp Set and Stabilize Temperature prep_load->measure_temp measure_no Measure Ordinary Refractive Index (nₒ) measure_temp->measure_no measure_ne Measure Extraordinary Refractive Index (nₑ) measure_no->measure_ne calc_dn Calculate Birefringence (Δn = nₑ - nₒ) measure_ne->calc_dn compare Compare with Alternative Materials calc_dn->compare

Caption: Experimental workflow for determining optical anisotropy.

logical_relationship cluster_inputs Inputs cluster_process Benchmarking Process cluster_outputs Outputs lc_material Liquid Crystal Material (e.g., this compound) exp_measurement Experimental Measurement of Δn lc_material->exp_measurement alt_materials Alternative Liquid Crystals (e.g., E7, 5CB) data_comparison Quantitative Data Comparison alt_materials->data_comparison exp_measurement->data_comparison performance_assessment Performance Assessment data_comparison->performance_assessment material_selection Informed Material Selection performance_assessment->material_selection

Caption: Logical relationship for liquid crystal benchmarking.

References

Cross-Referencing Spectral Data for Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for "Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid" and related compounds. Due to the limited availability of public spectral data for the target compound, this guide utilizes data from structurally similar molecules to provide a predictive and comparative framework for spectral analysis.

Executive Summary

Comparative Spectral Data

The following tables summarize the available spectral data for the selected reference compounds. These tables are designed to facilitate a comparative analysis against experimentally acquired data for "this compound".

¹H NMR Spectral Data
CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
Cyclohexanecarboxylic acid CDCl₃11.85s1H, -COOH
2.33m1H, -CH-COOH
1.94m2H, axial CH₂
1.76m2H, equatorial CH₂
1.65m1H, axial CH
1.46m2H, equatorial CH₂
1.25m2H, axial CH₂
Bicyclohexyl CDCl₃1.75 - 1.60m10H
1.28 - 1.05m10H
0.95 - 0.75m2H
trans-4-Propylcyclohexanecarboxylic acid Not Specified--Data not readily available

Predicted ¹H NMR for this compound:

  • A broad singlet for the carboxylic acid proton (-COOH) is expected to appear downfield, likely above 10 ppm.

  • Complex multiplets for the cyclohexyl ring protons are anticipated in the range of 0.8-2.5 ppm.

  • The ethyl group protons should present as a triplet (CH₃) and a quartet (CH₂), likely in the 0.8-1.5 ppm region.

¹³C NMR Spectral Data
CompoundSolventChemical Shift (δ) ppmAssignment
Cyclohexanecarboxylic acid [1][2]CDCl₃182.5-COOH
43.1-CH-COOH
29.02 x CH₂
25.7CH₂
25.32 x CH₂
Bicyclohexyl [3]CDCl₃44.12 x CH
30.54 x CH₂
27.24 x CH₂
26.62 x CH₂
trans-4-Propylcyclohexanecarboxylic acid Not Specified-Data not readily available

Predicted ¹³C NMR for this compound:

  • The carboxylic acid carbon (-COOH) is expected in the 175-185 ppm region.

  • Multiple signals for the sp³ hybridized carbons of the two cyclohexyl rings are predicted between 25 and 50 ppm.

  • The ethyl group carbons (CH₂ and CH₃) will likely appear in the 10-30 ppm range.

Infrared (IR) Spectral Data
CompoundPhaseAbsorption Bands (cm⁻¹)Assignment
Cyclohexanecarboxylic acid [4]KBr disc2930, 2850C-H stretch (cyclohexyl)
2670, 2550O-H stretch (carboxylic acid dimer)
1700C=O stretch (carboxylic acid)
1450CH₂ bend
1290C-O stretch / O-H bend
940O-H bend (out-of-plane)
Bicyclohexyl [5][6]Neat2920, 2850C-H stretch
1445CH₂ bend
trans-4-Propylcyclohexanecarboxylic acid Not Specified-Data not readily available

Predicted IR Spectrum for this compound:

  • A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ characteristic of a carboxylic acid dimer.

  • Strong C-H stretching bands just below 3000 cm⁻¹ for the sp³ C-H bonds.

  • A strong carbonyl (C=O) stretching absorption around 1700-1720 cm⁻¹.

  • C-O stretching and O-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS) Data
CompoundIonization ModeKey Fragments (m/z)Interpretation
Cyclohexanecarboxylic acid [7][8]EI128 [M]⁺Molecular ion
111[M - OH]⁺
83[M - COOH]⁺
55[C₄H₇]⁺
Bicyclohexyl [5][9][10]EI166 [M]⁺Molecular ion
83[C₆H₁₁]⁺ (cyclohexyl cation) - often the base peak
67[C₅H₇]⁺
55[C₄H₇]⁺
trans-4-Propylcyclohexanecarboxylic acid Not Specified-Data not readily available

Predicted Mass Spectrum for this compound:

  • The molecular ion peak [M]⁺ is expected at m/z = 238.

  • Loss of the carboxylic acid group would lead to a fragment at m/z = 193.

  • Cleavage of the bond between the two cyclohexyl rings could produce fragments corresponding to the ethylcyclohexyl cation (m/z = 111) and the carboxycylcohexyl radical, or vice-versa.

  • Fragmentation of the cyclohexyl rings would likely result in a series of smaller fragments with a difference of 14 amu (CH₂).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for organic compounds. These should be adapted based on the specific instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of particulate matter. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: A 300-600 MHz NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse sequence.

      • Number of scans: 8-16 (can be increased for dilute samples).

      • Relaxation delay: 1-5 seconds.

      • Acquisition time: 2-4 seconds.

      • Spectral width: -2 to 14 ppm.

    • Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Spectrometer: A 75-150 MHz NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled single-pulse sequence.

      • Number of scans: 128-1024 or more, depending on concentration.

      • Relaxation delay: 2-5 seconds.

      • Spectral width: 0 to 220 ppm.

    • Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale using the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters:

      • Spectral range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of scans: 16-32.

    • Procedure: Record a background spectrum of the empty ATR crystal or the KBr pellet holder. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis. For GC-MS, the sample is typically dissolved in a volatile solvent.

  • Ionization:

    • Electron Ionization (EI): The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. This is a "hard" ionization technique that provides detailed structural information.

    • Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, producing charged droplets from which ions are desorbed. This is a "soft" ionization technique that often leaves the molecular ion intact.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing spectral data for compound identification, particularly when data for the target compound is unavailable.

cross_referencing_workflow Workflow for Spectral Data Cross-Referencing target_compound Target Compound: This compound database_search Search Public Databases (e.g., SDBS, NIST WebBook) target_compound->database_search experimental_acquisition Acquire Experimental Data for Target Compound target_compound->experimental_acquisition data_found Spectral Data Found? database_search->data_found direct_analysis Direct Spectral Analysis and Characterization data_found->direct_analysis Yes no_data No Direct Data Available data_found->no_data No structure_confirmation Structure Confirmation direct_analysis->structure_confirmation related_compounds Identify Structurally Related Compounds no_data->related_compounds related_data_search Search Spectral Data for Related Compounds related_compounds->related_data_search comparative_analysis Comparative Analysis: - Predict Spectral Features - Identify Key Differences related_data_search->comparative_analysis cross_reference Cross-Reference Experimental Data with Predictions comparative_analysis->cross_reference experimental_acquisition->cross_reference cross_reference->structure_confirmation

Caption: Workflow for spectral data cross-referencing and compound identification.

References

Efficacy of "Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid" as a drug scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison guide for researchers, scientists, and drug development professionals on the efficacy of "Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid" as a drug scaffold.

Introduction to Drug Scaffolds

In medicinal chemistry, a drug scaffold or molecular framework is the core structure of a compound. The identification of novel, effective scaffolds is a critical endeavor in drug discovery, as the scaffold dictates the three-dimensional arrangement of functional groups and thus influences the molecule's ability to interact with biological targets. An ideal scaffold should provide a rigid and tunable framework, allowing for the systematic modification of substituents to optimize pharmacological properties such as potency, selectivity, and pharmacokinetics (ADME - absorption, distribution, metabolism, and excretion). Privileged structures are scaffolds that can bind to multiple biological targets, making them valuable starting points for drug design.

This guide provides a comparative analysis of "this compound" as a potential drug scaffold. While this specific molecule is primarily utilized as an intermediate in the synthesis of liquid crystal materials due to its rigid structure, this very rigidity makes its core bicyclohexyl framework an interesting candidate for evaluation in drug discovery.[1] We will explore its potential by comparing its structural and physicochemical properties to common scaffolds and examining the known biological activities of analogous structures.

Physicochemical Properties: Bicyclohexyl vs. Phenyl Scaffolds

The bicyclohexyl scaffold offers a three-dimensional, saturated (sp³-rich) alternative to the flat, aromatic (sp²-rich) scaffolds, such as the biphenyl group, that are common in many drugs. This difference in geometry can be crucial for fitting into complex protein binding sites.

Below is a table comparing the calculated physicochemical properties of the core scaffolds.

PropertyBicyclohexyl CoreBiphenyl CoreSignificance in Drug Discovery
Formula C₁₂H₂₂C₁₂H₁₀Composition and saturation.
Molar Mass ( g/mol ) 166.31154.21Influences ligand efficiency metrics.
LogP (Octanol/Water) ~5.5-6.0 (Calculated)~4.0High LogP indicates high lipophilicity, affecting solubility and permeability.
3D Character High (sp³-rich)Low (sp²-rich, planar)sp³-rich scaffolds can provide better binding site complementarity and selectivity.
Metabolic Stability Generally high; potential for hydroxylation.Susceptible to oxidation (e.g., hydroxylation by cytochrome P450 enzymes).Saturated rings can be more resistant to metabolism than aromatic rings.
Rigidity High; defined conformational isomers (trans/cis).Torsionally flexible around the central bond, but rings are planar.A rigid scaffold reduces the entropic penalty of binding to a target.

Potential Therapeutic Applications and Analogous Compounds

While direct biological data for "this compound" is not publicly available, the bicyclohexyl and cyclohexyl carboxylic acid moieties are present in several biologically active compounds. These analogs provide insight into the potential therapeutic areas where this scaffold could be effective.

  • Anti-inflammatory and Antimicrobial Agents : Derivatives of cyclohex-1-ene-1-carboxylic acid have been synthesized and shown to possess anti-inflammatory, antiproliferative, and antimicrobial properties.[2][3] For instance, certain amidrazone derivatives strongly inhibited the secretion of TNF-α, a key cytokine in inflammation.[2][3]

  • Cardiovascular Drugs : The cyclohexyl group is a key component of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. The presence of the cyclohexyl substituent in the proline ring enhances its potency significantly compared to unsubstituted compounds.[4]

  • Metabolic Disorders : A derivative containing a trans-4-aminocyclohexyl moiety has been characterized as a potent and selective beta-3 adrenoceptor agonist, a target for treating conditions like preterm labor.[5]

  • Antifibrinolytic Agents : Tranexamic acid (trans-4-aminomethylcyclohexane-1-carboxylic acid) is a well-established drug that inhibits the breakdown of blood clots.[6]

The rigid bicyclohexyl framework of the title compound provides a stable, three-dimensional structure that is valuable for precise interactions with biological targets like enzymes or receptors.[7] The carboxylic acid group serves as a versatile handle for chemical modifications, such as esterification or amidation, to create a diverse library of derivatives for screening.[7]

Experimental Protocols for Scaffold Evaluation

To assess the efficacy of "this compound" as a drug scaffold, a series of standard in vitro experiments would be required.

Protocol 1: Target Binding Affinity Assay (e.g., Radioligand Binding Assay)
  • Objective : To determine if a compound binds to a specific target receptor and to quantify its binding affinity (Ki).

  • Materials :

    • Cell membranes expressing the target receptor of interest.

    • A radiolabeled ligand known to bind the target (e.g., ³H-ligand).

    • Test compound ("this compound" derivative).

    • Assay buffer (e.g., Tris-HCl with appropriate ions).

    • Scintillation fluid and vials.

    • Glass fiber filters.

  • Procedure :

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled known binder).

    • Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.

    • Place filters in scintillation vials with scintillation fluid.

    • Measure radioactivity using a scintillation counter.

    • Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
  • Objective : To assess the general toxicity of a compound on living cells.

  • Materials :

    • Human cell line (e.g., HEK293 or HepG2).

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

    • Test compound.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24 or 48 hours).

    • After incubation, remove the medium and add fresh medium containing MTT reagent.

    • Incubate for 2-4 hours, allowing viable cells to metabolize MTT into purple formazan crystals.

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate cell viability as a percentage relative to untreated control cells and determine the CC₅₀ (concentration that causes 50% cytotoxicity).

Visualizations: Workflows and Pathways

The following diagrams illustrate a typical workflow for evaluating a novel scaffold and a hypothetical signaling pathway where such a scaffold might be active.

G start_node start_node process_node process_node decision_node decision_node end_node end_node A Scaffold Selection (Bicyclohexyl Carboxylic Acid) B Library Synthesis (Amide/Ester Derivatives) A->B C High-Throughput Screening (HTS) B->C D Active? C->D E Hit Identification D->E Yes I Inactive (Discard or Re-evaluate) D->I No F Lead Optimization (SAR Studies) E->F G In Vivo Studies F->G H Preclinical Candidate G->H

Caption: A generalized workflow for new drug scaffold evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor GPCR G_protein G Protein receptor->G_protein Ligand protein protein inhibitor Bicyclohexyl Inhibitor Effector Effector Enzyme inhibitor->Effector Inhibition pathway_node pathway_node response Cellular Response G_protein->Effector SecondMessenger Second Messenger Effector->SecondMessenger KinaseA Kinase A SecondMessenger->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF TF->response Gene Transcription

Caption: Hypothetical inhibition of a GPCR signaling pathway.

Conclusion

"this compound" is primarily an intermediate for liquid crystals, and there is no direct evidence of its use as a drug scaffold in publicly available literature.[1] However, its core bicyclohexyl structure possesses highly desirable properties for drug design, including rigidity, high sp³ character, and metabolic stability. Analogous compounds containing cyclohexyl or bicyclohexyl moieties have demonstrated significant biological activity across various therapeutic areas, including cardiovascular and inflammatory diseases.[2][4]

Therefore, while data on the specific title compound is lacking, the bicyclohexyl carboxylic acid framework represents a potentially underexplored and promising scaffold. Further research, beginning with the synthesis of a diverse library of derivatives and evaluation through standard biological assays, is warranted to determine its true efficacy and potential in medicinal chemistry.

References

Conformational Analysis of Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of substituted bicyclohexyl derivatives is of significant interest in medicinal chemistry and materials science, as the three-dimensional structure of a molecule dictates its physical properties and biological activity. This guide provides a comparative analysis of the likely conformational isomers of trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid. Due to a lack of specific experimental data for this exact molecule in publicly available literature, this analysis is based on well-established principles of conformational analysis of substituted cyclohexanes.

Introduction

This compound is a molecule that features two cyclohexane rings connected by a single bond. The "trans" designation indicates that the points of attachment of the two rings are on opposite sides of each other (1,4-trans substitution). This arrangement leads to several possible chair conformations for the bicyclohexyl system. The ethyl and carboxylic acid substituents further influence the conformational preferences. The molecule is noted as an important intermediate in the synthesis of liquid crystal materials, where its rigid structure contributes to desirable optical and thermal properties[1].

Predicted Conformational Isomers and Relative Stabilities

The most stable conformation for a cyclohexane ring is the chair form, which minimizes both angle strain and torsional strain. For a 1,4-disubstituted cyclohexane, the substituents can be in either axial (a) or equatorial (e) positions. The trans isomer can exist in two primary chair conformations: diequatorial (e,e) and diaxial (a,a).

In the case of this compound, we must consider the conformations of both cyclohexane rings. Let's denote the cyclohexane ring with the carboxylic acid as Ring A and the ring with the ethyl group as Ring B. The connection between the two rings acts as a substituent for each.

Table 1: Predicted Conformational Isomers and Their Relative Stabilities

ConformerRing A Conformation (Carboxylic Acid)Ring B Conformation (Ethyl Group)Inter-ring ConformationPredicted Relative StabilityKey Steric Interactions
ee-trans EquatorialEquatorialEquatorial-EquatorialMost StableMinimal steric hindrance. Both bulky substituents are in the favored equatorial position.
ea-trans EquatorialAxialEquatorial-AxialLess StableIncreased steric strain due to the axial ethyl group, leading to 1,3-diaxial interactions.
ae-trans AxialEquatorialAxial-EquatorialLess StableIncreased steric strain due to the axial carboxylic acid group and the axial cyclohexyl group, leading to significant 1,3-diaxial interactions.
aa-trans AxialAxialAxial-AxialLeast StableHighest steric strain due to both bulky substituents being in the unfavorable axial positions, maximizing 1,3-diaxial interactions.

The diequatorial (ee-trans) conformer is predicted to be the most stable due to the minimization of steric hindrance. In this conformation, the large cyclohexyl groups, the ethyl group, and the carboxylic acid group all occupy equatorial positions, which are less sterically crowded than the axial positions[2][3]. The diaxial (aa-trans) conformer would experience significant steric strain from 1,3-diaxial interactions, making it the least stable[2].

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the preferred conformation in solution and measure the coupling constants to infer the dihedral angles between protons.

Methodology:

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Analyze the chemical shifts and coupling constants (J-values) of the cyclohexane ring protons. Protons in an axial position typically show large coupling constants (8-13 Hz) to adjacent axial protons, while equatorial-axial and equatorial-equatorial couplings are smaller (2-5 Hz).

    • The observation of large trans-diaxial couplings would support a predominantly chair conformation with equatorial substituents.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments, which can provide information about the symmetry of the molecule.

  • Variable Temperature (VT) NMR:

    • Acquire NMR spectra at different temperatures to study the dynamics of conformational exchange. At lower temperatures, the interconversion between chair forms may slow down, allowing for the observation of individual conformers.

Computational Modeling

Objective: To calculate the relative energies of different conformers and predict their geometries.

Methodology:

  • Conformational Search:

    • Use a computational chemistry software package (e.g., Gaussian, Spartan, Avogadro) to perform a systematic or stochastic conformational search to identify all low-energy conformers[3][4].

  • Geometry Optimization and Energy Calculation:

    • Optimize the geometry of each identified conformer using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*).

    • Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Analysis:

    • Analyze the calculated dihedral angles, bond lengths, and bond angles of the most stable conformers.

    • Compare the calculated relative energies to predict the equilibrium populations of the conformers at a given temperature.

Visualization of Conformational Analysis Workflow

The following diagram illustrates a typical workflow for the conformational analysis of a flexible molecule like this compound.

Workflow for Conformational Analysis Start Molecule Selection: This compound Computational Computational Analysis Start->Computational Experimental Experimental Analysis Start->Experimental ConfSearch Conformational Search (e.g., Molecular Mechanics) Computational->ConfSearch NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) Experimental->NMR Xray X-ray Crystallography (if single crystals available) Experimental->Xray GeomOpt Geometry Optimization (e.g., DFT) ConfSearch->GeomOpt EnergyCalc Energy Calculation GeomOpt->EnergyCalc DataAnalysis Data Analysis and Comparison EnergyCalc->DataAnalysis NMR->DataAnalysis Xray->DataAnalysis StructureElucidation Elucidation of Dominant Conformer(s) and Relative Stabilities DataAnalysis->StructureElucidation Conclusion Conclusion: Conformational Landscape Characterized StructureElucidation->Conclusion

Caption: A flowchart illustrating the typical experimental and computational workflow for conformational analysis.

Conclusion

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.